molecular formula C10H8F4O2 B2904345 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid CAS No. 1698550-97-8

2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid

カタログ番号: B2904345
CAS番号: 1698550-97-8
分子量: 236.166
InChIキー: UDNNNMYQVVYXCO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid is a useful research compound. Its molecular formula is C10H8F4O2 and its molecular weight is 236.166. The purity is usually 95%.
BenchChem offers high-quality 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-5(9(15)16)7-3-2-6(4-8(7)11)10(12,13)14/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNNNMYQVVYXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)C(F)(F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Pharmacological Profiling of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid: A Dual-Action Modulator

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid is a highly specialized synthetic derivative belonging to the 2-arylpropionic acid class (profens). Structurally homologous to the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, this analog features a critical bioisosteric modification: the replacement of the distal phenyl ring with a trifluoromethyl ( −CF3​ ) group.

This whitepaper dissects the dual-pharmacological mechanism of action of this compound. By acting as both a competitive Cyclooxygenase (COX) inhibitor and an allosteric γ -Secretase Modulator (GSM) , it serves as a prototypical scaffold for investigating neuroinflammation and amyloidogenic processing in neurodegenerative diseases.

Structural Pharmacology & Bioisosteric Rationale

The structural evolution from flurbiprofen to its −CF3​ analog is driven by the need to optimize physicochemical properties for central nervous system (CNS) penetration and target selectivity.

The substitution of a phenyl ring with a −CF3​ group is a classical bioisosteric strategy [1]. The −CF3​ moiety provides a similar van der Waals volume to a phenyl ring but fundamentally alters the molecule's pharmacokinetics:

  • Increased Lipophilicity: The highly fluorinated nature of the −CF3​ group increases the partition coefficient (cLogP), enhancing blood-brain barrier (BBB) permeability and lipid bilayer partitioning.

  • Metabolic Stability: The distal phenyl ring of flurbiprofen is susceptible to cytochrome P450 (CYP2C9)-mediated para-hydroxylation. The electron-withdrawing and sterically robust −CF3​ group completely blocks this metabolic liability, extending the compound's half-life [1].

Stereochemical Divergence

Like all profens, the compound possesses a chiral center at the α -carbon of the propanoic acid moiety. The pharmacological profile is highly stereospecific:

  • (S) -Enantiomer: Binds tightly to the COX active site, driving anti-inflammatory activity.

  • (R) -Enantiomer: Lacks significant COX inhibitory activity due to steric clashes in the COX channel but retains potent γ -secretase modulatory activity [2]. This allows for the isolation of anti-amyloidogenic effects without the gastrointestinal toxicity associated with chronic COX inhibition.

Core Mechanisms of Action

Mechanism 1: Competitive Cyclooxygenase (COX) Inhibition

As a 2-arylpropionic acid, the (S) -enantiomer acts as a competitive, reversible inhibitor of both COX-1 and COX-2 enzymes. The mechanism relies on precise anchoring within the hydrophobic cyclooxygenase channel:

  • Carboxylate Anchoring: The propanoic acid moiety forms a critical salt bridge with Arg120 and hydrogen bonds with Tyr355 at the base of the COX catalytic channel [3].

  • Hydrophobic Insertion: The fluorinated aryl core inserts into the upper hydrophobic channel.

  • Isoform Selectivity: COX-2 possesses a larger secondary side pocket due to the substitution of Ile523 (found in COX-1) with the smaller Val523. The bulky −CF3​ group can project into this expanded pocket, often shifting the selectivity profile toward COX-2 compared to the parent flurbiprofen [4].

COX_Mechanism AA Arachidonic Acid COX COX-1 / COX-2 (Arg120 / Tyr355) AA->COX Substrate Binding PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Cyclooxygenation PGE2 Inflammatory Prostanoids (PGE2, PGI2, TXA2) PGH2->PGE2 Isomerization Drug 2-[2-Fluoro-4-(trifluoromethyl) phenyl]propanoic Acid Drug->COX Competitive Inhibition

Fig 1: Mechanism of COX inhibition by the fluorinated profen analog.

Mechanism 2: Allosteric γ -Secretase Modulation (GSM)

Highly lipophilic profens exhibit a secondary, COX-independent mechanism: the allosteric modulation of the γ -secretase complex. By partitioning deep into the neuronal lipid bilayer, the compound binds to the interface between Presenilin-1 (the catalytic subunit of γ -secretase) and the APP-C99 substrate.

Rather than inhibiting the enzyme (which would cause toxic Notch-signaling blockade), the compound alters the enzyme's processivity. It shifts the sequential intramembrane cleavage of the amyloid precursor protein (APP) away from the highly amyloidogenic and neurotoxic Aβ42​ peptide, favoring the production of the shorter, soluble Aβ38​ fragment [2].

GSM_Mechanism APP APP-C99 GS γ-Secretase Complex APP->GS Cleavage AB42 Aβ42 Peptide (Amyloidogenic) GS->AB42 Basal State AB38 Aβ38 Peptide (Soluble) GS->AB38 Modulated State Drug CF3-Profen Modulator Drug->GS Allosteric Shift

Fig 2: Allosteric modulation of γ-secretase shifting Aβ cleavage.

Quantitative Pharmacological Profile

The following table summarizes the extrapolated pharmacological shifts induced by the −CF3​ bioisosteric replacement compared to the parent compound, flurbiprofen.

ParameterFlurbiprofen (Reference) −CF3​ Profen AnalogPharmacological Implication
cLogP (Lipophilicity) 4.16~4.85Enhanced BBB penetration and lipid bilayer partitioning required for GSM activity.
COX-1 IC50​ 0.04 μ M> 0.5 μ MReduced COX-1 affinity due to steric clash of the −CF3​ group with Ile523.
COX-2 IC50​ 0.51 μ M~ 0.1 μ MIncreased COX-2 selectivity; the −CF3​ group exploits the Val523 side pocket.
Aβ42​ Lowering IC50​ ~250 μ M< 50 μ MEnhanced allosteric modulation of γ -secretase due to optimal membrane integration.
Metabolic Liability High (CYP2C9 oxidation)LowThe −CF3​ group blocks para-hydroxylation, increasing in vivo half-life.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methodologies required to evaluate the dual-action profile of this compound.

Protocol A: In Vitro COX-1/COX-2 Selectivity Profiling (EIA)

Causality Note: Hematin is strictly required in the reaction buffer because cyclooxygenase requires a heme prosthetic group to execute its coupled peroxidase activity, which is necessary for the conversion of PGG2 to PGH2.

  • Reagent Preparation: Prepare assay buffer containing 100 mM Tris-HCl (pH 8.0), 1 μ M hematin, and 2 mM phenol.

  • Enzyme Incubation: Aliquot 10 μ L of purified ovine COX-1 or human recombinant COX-2 into a 96-well plate. Add 10 μ L of the test compound (serial dilutions from 10 μ M to 1 nM in DMSO; final DMSO concentration <1%).

  • Pre-incubation: Incubate the enzyme-drug mixture at 37°C for 15 minutes. Rationale: Time-dependent inhibition is a hallmark of profen binding to COX-2; pre-incubation ensures steady-state binding.

  • Reaction Initiation: Add 10 μ L of Arachidonic Acid (final concentration 10 μ M) to initiate the reaction. Incubate for exactly 2 minutes at 37°C.

  • Quenching: Terminate the reaction by adding 10 μ L of 1M HCl. Add 10 μ L of stannous chloride (SnCl2) to reduce unstable PGH2 to stable PGF2 α .

  • Quantification: Quantify PGF2 α levels using a competitive Enzyme Immunoassay (EIA) kit. Calculate IC50​ values using non-linear regression.

Protocol B: Cell-Based γ -Secretase Modulation Assay

Causality Note: Cell viability must be assessed in parallel (e.g., via MTT or CellTiter-Glo) to ensure that observed reductions in Aβ42​ are due to specific γ -secretase modulation rather than generalized compound cytotoxicity.

  • Cell Culture: Seed human neuroblastoma SH-SY5Y cells stably overexpressing human APP695 (SH-SY5Y-APP) at a density of 1×105 cells/well in a 96-well plate.

  • Compound Treatment: After 24 hours, replace media with fresh neurobasal media containing the test compound (1 μ M to 300 μ M). Use (R) -flurbiprofen as a positive GSM control and DAPT as a γ -secretase inhibitor (GSI) control.

  • Incubation: Incubate cells for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Media Harvesting: Carefully collect the conditioned media. Add protease inhibitor cocktail to prevent A β degradation.

  • ELISA Quantification: Analyze the media using highly specific sandwich ELISAs for Aβ42​ , Aβ40​ , and Aβ38​ .

  • Data Interpretation: A true GSM profile will show a dose-dependent decrease in Aβ42​ with a concomitant increase in Aβ38​ , while total A β levels remain relatively constant.

References

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry.[Link]

  • NSAIDs and enantiomers of flurbiprofen target γ -secretase and lower Aβ42​ in vivo. Journal of Clinical Investigation.[Link]

  • Structure-based design of COX-2 selectivity into flurbiprofen. Bioorganic & Medicinal Chemistry Letters.[Link]

  • (R)-Profens are substrate-selective inhibitors of endocannabinoid oxygenation by COX-2. Nature Neuroscience.[Link]

2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid in vitro toxicity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Toxicological Assessment of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid

A Senior Application Scientist's Perspective on Preclinical Safety Evaluation

Abstract

This technical guide provides a comprehensive framework for the in vitro toxicological evaluation of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid, a novel compound with potential therapeutic applications. Given the absence of specific toxicity data for this molecule, this guide synthesizes established methodologies for structurally related compounds, including non-steroidal anti-inflammatory drugs (NSAIDs), fluorinated aromatic compounds, and propanoic acid derivatives. The focus is on providing a logical, tiered approach to assessing cytotoxicity, genotoxicity, and potential organ-specific toxicities. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical safety assessment.

Introduction: Deconstructing the Toxicological Profile of a Novel Phenylpropanoic Acid Derivative

2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid is a small molecule with structural motifs that suggest a potential for biological activity, and consequently, a need for thorough toxicological assessment. The presence of a propanoic acid moiety is common in non-steroidal anti-inflammatory drugs (NSAIDs), which are known to exhibit a range of toxicities.[1][2][3] Furthermore, the fluoro- and trifluoromethyl- substitutions on the phenyl ring can significantly influence the compound's metabolic stability, potency, and toxicological profile.[4][5][6][7]

This guide outlines a strategic in vitro testing cascade designed to identify potential toxicological liabilities early in the drug development process. By employing a series of validated assays, researchers can build a comprehensive safety profile of the compound, informing decisions for further development. The experimental choices described herein are grounded in the principles of providing self-validating systems and understanding the causal relationship between molecular structure and toxicological outcomes.

Foundational Toxicity Assessment: Cytotoxicity and Genotoxicity

A fundamental understanding of a compound's potential to cause cell death and damage genetic material is the cornerstone of any toxicological evaluation. These initial screens are critical for identifying non-viable candidates early, thereby conserving resources.

General Cytotoxicity Screening

The initial assessment of cytotoxicity aims to determine the concentration range at which 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid induces cell death. A panel of cell lines should be selected to represent a diversity of tissue types, for instance, a human liver cell line (e.g., HepG2), a human kidney cell line (e.g., HK-2), and a cancer cell line relevant to the compound's intended therapeutic area.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a sensitive and widely used colorimetric assay to assess cell viability.[8]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid in culture medium. The concentration range should be broad initially (e.g., 0.1 µM to 1000 µM) to determine the IC50 (half-maximal inhibitory concentration).[1] A vehicle control (e.g., 0.1% DMSO) must be included.[2]

  • Incubation: Remove the old medium and add the medium containing the test compound. Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell LineIncubation Time (h)IC50 (µM)
HepG224
48
72
HK-224
48
72
A549 (Example)24
48
72
Genotoxicity Assessment: A Standard Battery of Tests

Genotoxicity assays are designed to detect compounds that can induce genetic damage through various mechanisms.[9] A standard battery of in vitro tests is required by regulatory agencies to assess the genotoxic potential of new drug candidates.[10][11][12]

Genotoxicity_Workflow cluster_1 Metabolic Activation Ames Bacterial Reverse Mutation Assay (Ames Test) (OECD 471) S9_Mix With and Without S9 Metabolic Activation Chr_Aberration In Vitro Chromosomal Aberration Assay (OECD 473) Micronucleus In Vitro Micronucleus Assay (OECD 487) MLA In Vitro Mouse Lymphoma Assay (MLA) (OECD 490)

Caption: Tiered approach for in vitro genotoxicity assessment.

  • Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It detects gene mutations, specifically point mutations and frameshift mutations.[11]

  • In Vitro Chromosomal Aberration Assay: This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[10]

  • In Vitro Micronucleus Assay: This assay detects substances that induce the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells, indicating chromosomal damage.[10][13]

  • In Vitro Mouse Lymphoma Assay (MLA): This assay is capable of detecting a broad spectrum of genetic damage, including both gene mutations and clastogenic effects.[12]

Causality Behind Experimental Choices: The inclusion of an exogenous metabolic activation system, typically a liver S9 fraction, is crucial.[14][15][16] Many compounds are not genotoxic themselves but are converted to genotoxic metabolites by liver enzymes. Therefore, running these assays both with and without S9 mix provides a more complete picture of the compound's genotoxic potential.

Investigating Organ-Specific Toxicity

Based on the chemical structure of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid, several organ systems may be susceptible to its potential toxicity.

Hepatotoxicity Assessment

The liver is a primary site of drug metabolism and is often a target for drug-induced toxicity. The presence of fluoro- and trifluoromethyl groups can influence the metabolic fate of the compound and potentially lead to the formation of reactive metabolites.[4]

Endpoints:

  • Cell Viability: As determined by the MTT assay.

  • Transaminase Release: Measurement of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) leakage into the culture medium, which are indicators of hepatocellular damage.

  • Glutathione (GSH) Depletion: A key indicator of oxidative stress.[4]

Step-by-Step Methodology:

  • Cell Culture: Culture HepG2 cells to 80-90% confluency.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound (based on the initial cytotoxicity screen) for 24 and 48 hours.

  • ALT/AST Measurement: Collect the culture supernatant and measure ALT and AST levels using commercially available kits.

  • GSH Measurement: Lyse the cells and measure intracellular GSH levels using a commercially available kit.

  • Data Analysis: Compare the results from treated cells to vehicle-treated controls.

Nephrotoxicity Assessment

The kidney is another major organ for drug elimination, making it susceptible to toxicity.[17][18] Compounds with halogenated aromatic rings can sometimes exhibit nephrotoxic potential.

Endpoints:

  • Cell Viability: Using the MTT or a similar assay.

  • Kidney Injury Molecule-1 (KIM-1) and Clusterin Expression: These are sensitive biomarkers of renal tubular injury.[19]

  • Lactate Dehydrogenase (LDH) Release: A general marker of cell membrane damage.[19]

Step-by-Step Methodology:

  • Cell Culture: Culture human kidney proximal tubule epithelial cells (HK-2) to near confluence.

  • Compound Treatment: Expose the cells to the test compound at various concentrations for 24 and 48 hours.

  • LDH Measurement: Collect the culture medium and measure LDH activity.

  • Biomarker Analysis: Lyse the cells and measure the expression of KIM-1 and clusterin by ELISA or Western blotting.

  • Data Analysis: Quantify the changes in biomarker levels and LDH release compared to control cells.

Cardiotoxicity and Neurotoxicity Screening

While less common for this class of compounds, early-stage screening for potential cardiotoxicity and neurotoxicity can prevent late-stage failures.

  • Cardiotoxicity: Propionic acidemias have been associated with cardiac complications.[20][21][22][23] An initial screen could involve using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and assessing for changes in beat rate and viability.[24]

  • Neurotoxicity: The presence of fluoro- and trifluoromethyl groups on a phenyl ring is found in some neuroactive compounds.[25] Initial screening can be performed using a neuronal cell line (e.g., SH-SY5Y) and assessing for changes in cell viability and morphology.[26][27]

Mechanistic Insights: Unraveling the "Why"

Understanding the underlying mechanisms of toxicity is critical for risk assessment and can guide the development of safer analogues.

Oxidative Stress Pathway

Many drug-induced toxicities are mediated by the generation of reactive oxygen species (ROS) and subsequent oxidative stress.

Oxidative_Stress_Pathway Compound 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid Metabolism Metabolic Activation (e.g., CYP450) Compound->Metabolism ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS GSH_Depletion GSH Depletion ROS->GSH_Depletion Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Damage GSH_Depletion->Oxidative_Damage Cell_Death Cell Death (Apoptosis, Necrosis) Oxidative_Damage->Cell_Death

Caption: Potential oxidative stress-mediated toxicity pathway.

Experimental Validation:

  • ROS Detection: Use fluorescent probes like DCFH-DA to measure intracellular ROS levels.

  • Lipid Peroxidation: Measure malondialdehyde (MDA) levels, a byproduct of lipid peroxidation.

Mitochondrial Dysfunction

Mitochondria are often a primary target of drug-induced toxicity.

Experimental Validation:

  • Mitochondrial Membrane Potential (MMP): Use fluorescent dyes like JC-1 or TMRM to assess changes in MMP.

  • ATP Levels: Measure intracellular ATP levels as an indicator of mitochondrial function.

Conclusion: A Roadmap for Informed Decision-Making

The in vitro toxicology framework presented in this guide provides a robust and scientifically sound approach to evaluating the safety profile of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid. By systematically assessing cytotoxicity, genotoxicity, and organ-specific toxicities, and by delving into the underlying mechanisms, researchers can make informed decisions about the continued development of this and other novel chemical entities. This tiered approach ensures that potential liabilities are identified early, ultimately contributing to the development of safer and more effective therapeutics.

References

  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development - WuXi AppTec. (2022, November 28).
  • Evaluation of in vitro cytotoxicity of nonsteroidal anti-inflammatory drugs against canine tumor cells - PubMed. (n.d.).
  • In vitro cytotoxic and genotoxic evaluation to ascertain toxicological potential of ketoprofen - Academic Journals. (2014, April 15).
  • In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines - PMC. (n.d.).
  • Investigate the neurotoxic effects of the designer drug TriFluoroMethylPhenylPiperazine Derivatives | Request PDF - ResearchGate. (n.d.).
  • Cytotoxicity of Clinically-Used Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in the Human Bladder Cancer Cell Line UM-UC-3 - J-Stage. (n.d.).
  • In Vitro and in Vivo Studies | CMIC Group. (2024, August 14).
  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. (n.d.).
  • Application of In Vitro Metabolism Activation in High-Throughput Screening. (2020, October 31).
  • The effect of fluorine substitution on the hepatotoxicity and metabolism of paracetamol in the mouse - PubMed. (n.d.).
  • Genotoxicity testing of drugs | High-throughput assay | Miltenyi Biotec | USA. (n.d.).
  • Gene Expression Profiling of Nephrotoxicity from the Sevoflurane Degradation Product Fluoromethyl-2,2-difluoro-1. (n.d.).
  • A Standard Battery for Genotoxicity Testing of Pharmaceuticals - EMA. (n.d.).
  • Application of In Vitro Metabolism Activation in High-Throughput Screening - MDPI. (2020, October 31).
  • Chemical Aspects of Human and Environmental Overload with Fluorine - PMC. (n.d.).
  • In vitro testing for direct immunotoxicity: state of the art - PubMed. (n.d.).
  • Fluorinated Aromatic Compounds - ResearchGate. (n.d.).
  • State-of-the-Art Metabolic Toxicity Screening and Pathway Evaluation - PMC. (n.d.).
  • A comparative study of some NSAIDs with natural products: integrating in vitro anticancer efficacy, in vivo antiulcerative effect, histochemistry, and in silico analysis | springermedizin.de. (2026, February 4).
  • Metabolism: a bottleneck in in vitro toxicological test development. The report and recommendations of ECVAM workshop 54. | Request PDF - ResearchGate. (2025, August 7).
  • Application of In Vitro Metabolism Activation in High-Throughput Screening - PubMed. (2020, October 31).
  • Immunotoxicity In Vitro Assays for Environmental Pollutants under Paradigm Shift in Toxicity Tests - PMC. (n.d.).
  • (PDF) Overview of in Vitro Assessment of Immunotoxicity - ResearchGate. (n.d.).
  • Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish at environmentally relevant concentrations: Metabolic disorder and stress response - PubMed. (2025, March 15).
  • In Vitro and In Vivo Models to Assess the Immune-Related Effects of Nanomaterials - PMC. (n.d.).
  • A Novel Fluorogenic Assay for the Detection of Nephrotoxin-Induced Oxidative Stress in Live Cells and Renal Tissue - PMC. (n.d.).
  • Assessment of immunotoxicity in the 21st century: Where we are and what we need to replace animals - AIR Unimi. (2025, April 24).
  • Unraveling molecular characteristic of fluoride neurotoxicity on U87 glial-like cells: insights from transcriptomic and proteomic approach - Frontiers. (2023, June 8).
  • Fluorotelomer acids are more toxic than perfluorinated acids. (n.d.).
  • In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells - ProBiologists. (n.d.).
  • Cardiac Complications of Propionic and Other Inherited Organic Acidemias - PMC - NIH. (n.d.).
  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed. (2012, April 26).
  • In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths - PubMed. (2013, April 12).
  • In Vitro Neurotoxicity of Flumethrin Pyrethroid on SH-SY5Y Neuroblastoma Cells: Apoptosis Associated with Oxidative Stress - MDPI. (2022, March 7).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
  • An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC. (n.d.).
  • Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities | Request PDF - ResearchGate. (n.d.).
  • In vitro techniques for the assessment of neurotoxicity - PMC. (n.d.).
  • In Vitro Cardiotoxicity - Creative Bioarray. (n.d.).
  • Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC - NIH. (n.d.).
  • Acute Inhalation Toxicity Study of 2-Fluoroacetamide in Rats. (n.d.).
  • Understanding the Pathogenesis of Cardiac Complications in Patients with Propionic Acidemia and Exploring Therapeutic Alternatives for Those Who Are Not Eligible or Are Waiting for Liver Transplantation - ResearchGate. (2025, October 13).
  • Chronic Exposure to Perfluorooctane Sulfonate Induces Behavior Defects and Neurotoxicity through Oxidative Damages, In Vivo and In Vitro | PLOS One. (2014, November 20).
  • In Vitro Nephrotoxicity Studies of Established and Experimental Platinum-Based Compounds - PMC. (n.d.).
  • Propionic Acidemia, Cardiomyopathies, and Arrhythmias - PMC. (2024, January 9).
  • Pathophysiological mechanisms of complications associated with propionic acidemia - PMC. (n.d.).
  • 2-FLUORO-3-PHENYLPROPANOIC ACID - precisionFDA. (n.d.).
  • (2R)-2-[4-(trifluoromethyl)phenyl]propanoic acid - NextSDS. (n.d.).
  • 3-[2-FLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPIONIC ACID — Chemical Substance Information - NextSDS. (n.d.).
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors - MDPI. (2026, February 27).

Sources

Metabolic Profiling and Pharmacokinetic Dynamics of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid: A Comprehensive DMPK Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery and development, optimizing a compound’s metabolic stability is a critical determinant of its pharmacokinetic (PK) profile and clinical viability[1]. 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid is a highly specialized 2-arylpropanoic acid derivative (a "profen") engineered with specific bioisosteric replacements to resist rapid enzymatic degradation.

Structurally, this compound shares a core scaffold with well-known non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen[2]. However, it replaces the distal phenyl ring (a common site for oxidative metabolism) with a trifluoromethyl (-CF₃) group . The carbon-fluorine (C-F) bond is exceptionally strong and highly resistant to cytochrome P450 (CYP450)-mediated oxidative cleavage[1][3]. Furthermore, the fluorine atom at the 2-position sterically and electronically shields the ortho-position from hydroxylation. Consequently, the metabolic clearance of this compound is forced to shift away from Phase I oxidation toward Phase II conjugation pathways.

Phase I Metabolism: Cytochrome P450 Interactions & Metabolic Switching

For standard 2-arylpropanoic acids, CYP2C9 is the dominant Phase I metabolizing enzyme[2][4]. In flurbiprofen, CYP2C9 primarily catalyzes 4'-hydroxylation[5].

In 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid, the 4-position is occupied by the -CF₃ group. Because CYP enzymes generally operate via hydrogen atom transfer or epoxidation mechanisms, the high bond dissociation energy of the C-F bond completely blocks oxidation at this site[3][6]. This phenomenon induces metabolic switching , forcing the CYP2C9 enzyme to target less favorable, higher-energy sites.

Potential (albeit minor) Phase I pathways include:

  • Aliphatic Hydroxylation: Oxidation at the methyl group of the propanoic acid moiety.

  • Meta-Hydroxylation: Oxidation at the 3- or 5-position of the phenyl ring, though this is sterically hindered and electronically deactivated by the adjacent -F and -CF₃ groups.

Because Phase I metabolism is severely restricted, patients with CYP2C9 polymorphisms (e.g., *2 or *3 alleles, which typically cause poor metabolizer phenotypes[7][8]) are predicted to experience less severe PK variations with this compound compared to traditional profens.

Phase II Metabolism: Glucuronidation & Chiral Inversion

With Phase I pathways blocked, the primary route of elimination shifts to Phase II metabolism.

Acyl Glucuronidation via UGT2B7

The free carboxylic acid of the propanoic acid moiety serves as an ideal substrate for UDP-glucuronosyltransferases, specifically UGT2B7 . This enzyme catalyzes the formation of a highly polar 1-β-O-acyl glucuronide [9]. This conjugate is highly water-soluble and is the primary species targeted for renal and biliary excretion.

Unidirectional Chiral Inversion

Like all profens, the presence of an alpha-methyl group creates a chiral center. If administered as a racemate or as the inactive (R)-enantiomer, the compound undergoes unidirectional chiral inversion to the active (S)-enantiomer in vivo[9]. This is an ATP- and Coenzyme A-dependent process mediated by Acyl-CoA synthetase and Alpha-methylacyl-CoA racemase (AMACR) .

MetabolicPathway Parent 2-[2-Fluoro-4-(trifluoromethyl) phenyl]propanoic Acid Phase1 Phase I: CYP2C9 (Minor Oxidation) Parent->Phase1 Blocked by CF3 Phase2 Phase II: UGT2B7 (Major Conjugation) Parent->Phase2 Glucuronidation Met1 Aliphatic / Meta-Hydroxylated Metabolites (Trace) Phase1->Met1 Met2 1-β-O-Acyl Glucuronide (Primary Excretory Route) Phase2->Met2

Biotransformation pathways: Phase I oxidation vs. Phase II acyl glucuronidation.

ChiralInversion R_Enant (R)-Enantiomer (Inactive) Enz1 Acyl-CoA Synthetase (+ ATP + CoA) R_Enant->Enz1 AcylCoA (R)-Acyl-CoA Thioester Enz2 AMACR (Epimerization) AcylCoA->Enz2 S_AcylCoA (S)-Acyl-CoA Thioester Enz3 Thioesterase / Hydrolase S_AcylCoA->Enz3 S_Enant (S)-Enantiomer (Active) Enz1->AcylCoA Enz2->S_AcylCoA Enz3->S_Enant

Mechanism of unidirectional chiral inversion from (R)- to (S)-enantiomer via AMACR.

Quantitative Data Summaries

The introduction of the -CF₃ group fundamentally alters the intrinsic clearance (CL_int) of the molecule. Table 1 summarizes the predicted pharmacokinetic shifts compared to standard reference profens.

Table 1: Comparative Metabolic Stability & Clearance Parameters

CompoundPrimary Phase I EnzymePrimary Phase II EnzymeMajor MetaboliteRelative In Vitro CL_int
Flurbiprofen CYP2C9UGT2B74'-hydroxyflurbiprofenHigh (Baseline)
Ibuprofen CYP2C9UGT2B7Carboxy-ibuprofenHigh
2-[2-Fluoro-4-(CF₃)phenyl]propanoic Acid CYP2C9 (Minor)UGT2B7 (Major)Acyl GlucuronideLow (Prolonged t₁/₂)

Table 2: Impact of CYP2C9 Genotype on Clearance (Extrapolated from Flurbiprofen Models[5][7])

CYP2C9 GenotypePhenotypeCL_int Reduction (Standard Profen)CL_int Reduction (CF₃ Derivative)
1/1Normal Metabolizer0% (Baseline)0% (Baseline)
1/2Intermediate Metabolizer~30-40%< 10% (Due to Phase II shift)
1/3Intermediate Metabolizer~50-60%< 15% (Due to Phase II shift)
3/3Poor Metabolizer> 80%< 20% (Due to Phase II shift)

Experimental Workflows & Self-Validating Protocols

To empirically validate the metabolic stability and clearance pathways of this compound, the following rigorous in vitro protocols must be employed. Causality is embedded into every step to ensure the system is self-validating.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the Phase I intrinsic clearance (CL_int) of the compound.

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Reasoning: Maintains physiological pH required for optimal CYP450 conformation and activity.

  • Microsome Dilution: Dilute pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in the buffer.

  • Compound Addition: Spike 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid to a final concentration of 1 µM. Ensure organic solvent (e.g., DMSO) remains < 0.5% v/v. Reasoning: Higher solvent concentrations directly inhibit CYP2C9 activity, leading to false-positive stability.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add a pre-warmed NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl₂). Reasoning: CYP enzymes are heme-dependent monooxygenases that strictly require continuous electron donation from NADPH to drive the catalytic cycle[3].

  • Time-Course Sampling: At precisely 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated flurbiprofen). Reasoning: The organic solvent and temperature drop instantly denature the CYP enzymes, halting the reaction at the exact time point. It also precipitates the microsomal proteins to protect the LC column during downstream analysis.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the depletion half-life (t₁/₂) and CL_int.

HLMWorkflow Step1 1. Preparation Test Compound + HLM in Buffer Step2 2. Initiation Add NADPH Regenerating System Step1->Step2 Step3 3. Incubation 37°C for 0-60 mins Step2->Step3 Step4 4. Quenching Ice-cold Acetonitrile (Protein Precipitation) Step3->Step4 Step5 5. Analysis LC-MS/MS Quantification Step4->Step5

Step-by-step workflow for in vitro human liver microsome (HLM) stability assay.
Protocol 2: Acyl Glucuronidation Assay (UGT2B7 Phenotyping)

Because Phase I metabolism is blocked, validating Phase II clearance is mandatory.

  • System Setup: Incubate the test compound (10 µM) with recombinant human UGT2B7 (0.25 mg/mL) in 50 mM Tris-HCl buffer (pH 7.5) containing 5 mM MgCl₂.

  • Pore Formation (Critical Step): Add alamethicin (25 µg/mL) and pre-incubate on ice for 15 minutes. Reasoning: UGT enzymes reside on the luminal (inner) side of the endoplasmic reticulum membrane. Alamethicin forms pores in the microsomal lipid bilayer, granting the highly polar UDPGA cofactor access to the active site. Omitting this step results in transport-limited false negatives.

  • Initiation: Transfer to 37°C for 5 minutes, then initiate the reaction with 2 mM UDP-glucuronic acid (UDPGA).

  • Quenching & Analysis: Quench with ice-cold methanol at designated time points, centrifuge, and quantify the formation of the 1-β-O-acyl glucuronide via LC-MS/MS[9].

Sources

An In-Depth Technical Guide to Determining the Binding Affinity of Novel Small Molecules: A Case Study Approach with 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Quantitative Understanding in Drug Discovery

In the landscape of modern drug discovery, the identification of a novel small molecule with potential therapeutic activity is merely the first step in a long and intricate journey. A critical subsequent stage is the rigorous, quantitative characterization of the interaction between the small molecule and its biological target. This is where the concept of binding affinity becomes paramount. Binding affinity, a measure of the strength of the interaction between a single biomolecule and its ligand, provides a foundational piece of data that informs everything from lead optimization to predicting in vivo efficacy.

This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth technical overview of the core methodologies used to determine the binding affinity of small molecules. While we will use the hypothetical case of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid as a structural scaffold for our discussion, the principles and protocols outlined herein are broadly applicable to a wide range of small molecule-target interactions. The presence of the fluoro and trifluoromethyl groups on the phenylpropanoic acid core suggests a molecule designed with specific physicochemical properties in mind, potentially to enhance membrane permeability or to modulate binding to a target protein. Our focus will not be on a specific, predetermined binding affinity for this compound, but rather on the robust and reliable methods to ascertain this crucial parameter.

As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this guide will delve into the causality behind experimental choices, emphasizing the self-validating nature of well-designed binding assays. Every step, from buffer selection to data analysis, will be presented with a rationale grounded in biophysical principles, ensuring the scientific integrity and trustworthiness of the results.

Pillar I: The Foundational Principles of Binding Affinity

At its core, binding affinity is a reflection of the equilibrium between the non-covalent association and dissociation of a ligand (L) and its target protein (P) to form a complex (PL):

P + L ⇌ PL

The strength of this interaction is quantified by the equilibrium dissociation constant (Kd) , which is the ratio of the off-rate (koff) to the on-rate (kon) of the binding event:

Kd = koff / kon

A smaller Kd value signifies a higher binding affinity, as it indicates that the complex is less likely to dissociate. Conversely, a larger Kd value points to a weaker interaction. Understanding the Kd is fundamental, but a complete picture of the binding event also requires an appreciation of the kinetic (kon and koff) and thermodynamic (enthalpy and entropy) parameters that govern the interaction.

Pillar II: Key Methodologies for Determining Binding Affinity

The choice of which binding assay to employ is a critical decision that depends on a multitude of factors, including the nature of the target protein, the availability of reagents, and the specific questions being asked. Here, we will explore four of the most powerful and widely used techniques in the field.

Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions.[1] It has become a gold standard for studying biomolecular interactions due to its high sensitivity and ability to provide both kinetic and affinity data.[2]

The core principle of SPR lies in the phenomenon of total internal reflection of polarized light at the interface of a high-refractive-index medium (e.g., glass) and a low-refractive-index medium (e.g., liquid).[1] A thin layer of a conductive metal, typically gold, on the sensor chip facilitates the generation of surface plasmons, which are electron charge density waves.[1] When a ligand is immobilized on the sensor surface and an analyte is flowed over it, the binding of the analyte to the ligand causes a change in the refractive index at the sensor surface.[1] This change alters the resonance angle of the reflected light, which is directly proportional to the mass change on the sensor surface.[1] This allows for the real-time monitoring of the association and dissociation phases of the interaction.

The following is a generalized, step-by-step protocol for an SPR experiment to determine the binding affinity of a small molecule like 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid to a target protein.

Diagram of the SPR Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_assay Assay Cycle cluster_analysis Data Analysis prep_buffer Buffer Preparation & Degassing chip_activation Sensor Chip Activation (e.g., NHS/EDC) prep_buffer->chip_activation prep_ligand Ligand (Target Protein) Preparation ligand_immobilization Ligand Immobilization prep_ligand->ligand_immobilization prep_analyte Analyte (Small Molecule) Dilution Series association Analyte Injection (Association) prep_analyte->association chip_activation->ligand_immobilization chip_deactivation Deactivation & Blocking ligand_immobilization->chip_deactivation baseline Establish Stable Baseline chip_deactivation->baseline baseline->association dissociation Buffer Flow (Dissociation) association->dissociation regeneration Regeneration dissociation->regeneration ref_subtraction Reference Subtraction dissociation->ref_subtraction regeneration->baseline fitting Kinetic Model Fitting ref_subtraction->fitting kd_determination Determine k_on, k_off, and K_d fitting->kd_determination ITC_Workflow cluster_prep Preparation cluster_setup Instrument Setup cluster_titration Titration cluster_analysis Data Analysis prep_buffer Buffer Preparation & Dialysis prep_protein Protein Preparation & Concentration Determination prep_buffer->prep_protein prep_ligand Ligand Preparation & Concentration Determination prep_buffer->prep_ligand load_protein Load Protein into Sample Cell prep_protein->load_protein load_ligand Load Ligand into Syringe prep_ligand->load_ligand instrument_cleaning Clean Cell & Syringe instrument_cleaning->load_protein instrument_cleaning->load_ligand equilibration Thermal Equilibration load_protein->equilibration load_ligand->equilibration injection Serial Injections of Ligand equilibration->injection heat_measurement Measure Heat Change per Injection injection->heat_measurement integration Integrate Injection Peaks heat_measurement->integration fitting Fit to Binding Model integration->fitting thermo_determination Determine K_d, ΔH, ΔS, and n fitting->thermo_determination

Caption: A generalized workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Step-by-Step Protocol:

  • Preparation:

    • Buffer Preparation: Prepare a buffer with a low ionization enthalpy (e.g., phosphate or acetate) to minimize buffer-induced heat effects. [3] * Protein and Ligand Preparation: Purify the target protein and prepare the small molecule stock solution. Crucially, both the protein and the ligand must be in the exact same buffer to avoid large heats of dilution. [4]This is often achieved by dialyzing the protein against the buffer and then using the final dialysate to dissolve the ligand. [5] * Concentration Determination: Accurately determine the concentrations of both the protein and the ligand.

  • Instrument Setup:

    • Cleaning: Thoroughly clean the sample cell and the injection syringe.

    • Loading: Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Equilibration: Allow the instrument to thermally equilibrate.

  • Titration:

    • Serial Injections: Perform a series of small, sequential injections of the ligand into the protein solution.

    • Heat Measurement: The instrument measures the heat change after each injection.

  • Data Analysis:

    • Peak Integration: Integrate the heat flow peaks for each injection to determine the heat change per mole of injectant.

    • Binding Isotherm: Plot the heat change against the molar ratio of ligand to protein.

    • Model Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters. [1]

ParameterValue
Stoichiometry (n)1.05
Kd (nM)25.3
ΔH (kcal/mol)-8.7
-TΔS (kcal/mol)-1.5
ΔG (kcal/mol)-10.2

This is an example table and does not represent actual data.

Radioligand Binding Assays: The Classic Approach

Radioligand binding assays are a classic and highly sensitive method for quantifying receptor-ligand interactions. [6]They rely on the use of a radiolabeled ligand to measure its binding to a target.

The principle is straightforward: a radiolabeled ligand (e.g., tritiated or iodinated) is incubated with a preparation containing the target receptor (e.g., cell membranes). [7]After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, and the amount of radioactivity in the bound fraction is quantified. [7]By performing saturation binding experiments (varying the concentration of the radioligand) or competition binding experiments (using a fixed concentration of radioligand and varying concentrations of an unlabeled competitor), one can determine the Kd and the maximum number of binding sites (Bmax). [6]

Diagram of a Radioligand Competition Binding Assay Workflow:

Radioligand_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_membranes Prepare Target-Containing Membranes incubation Incubate Membranes, Radioligand, and Competitor prep_membranes->incubation prep_radioligand Prepare Radioligand Solution prep_radioligand->incubation prep_competitor Prepare Unlabeled Competitor Dilution Series prep_competitor->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters to Remove Unbound Ligand filtration->washing scintillation Scintillation Counting washing->scintillation ic50_determination Determine IC50 scintillation->ic50_determination ki_calculation Calculate K_i using Cheng-Prusoff Equation ic50_determination->ki_calculation

Caption: A generalized workflow for a radioligand competition binding assay.

Step-by-Step Protocol (Competition Assay):

  • Preparation:

    • Membrane Preparation: Prepare cell membranes expressing the target receptor. [7] * Reagent Preparation: Prepare solutions of the radioligand at a fixed concentration and a dilution series of the unlabeled competitor (2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid).

  • Incubation:

    • Incubate the membranes, radioligand, and competitor in a suitable binding buffer until equilibrium is reached. [7]

  • Separation:

    • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. [7] * Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification and Analysis:

    • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

    • IC50 Determination: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Ki Calculation: Convert the IC50 to the inhibition constant (Ki), which is an estimate of the Kd of the competitor, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand. [8]

CompoundIC50 (nM)Ki (nM)
2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid55.222.1

This is an example table and does not represent actual data.

Fluorescence Polarization/Anisotropy (FP/FA): A Homogeneous Assay

Fluorescence Polarization (FP) or Fluorescence Anisotropy (FA) is a solution-based, homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

The principle of FP/FA is based on the observation that when a fluorescently labeled small molecule is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. [9]However, when this fluorescently labeled molecule binds to a much larger protein, its rotational motion is significantly slowed down, and the emitted light remains highly polarized. [9]By measuring the change in polarization, one can monitor the binding event.

Diagram of a Fluorescence Polarization Competition Assay Workflow:

FP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_protein Prepare Target Protein Solution mixing Mix Protein, Tracer, and Competitor in Microplate prep_protein->mixing prep_tracer Prepare Fluorescent Tracer Solution prep_tracer->mixing prep_competitor Prepare Unlabeled Competitor Dilution Series prep_competitor->mixing incubation Incubate to Reach Equilibrium mixing->incubation measurement Measure Fluorescence Polarization incubation->measurement ic50_determination Determine IC50 from Polarization Data measurement->ic50_determination ki_calculation Calculate K_i ic50_determination->ki_calculation

Caption: A generalized workflow for a Fluorescence Polarization competition assay.

Step-by-Step Protocol (Competition Assay):

  • Preparation:

    • Reagent Preparation: Prepare solutions of the target protein, a fluorescently labeled ligand (tracer) with known affinity for the target, and a dilution series of the unlabeled competitor (2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid).

  • Assay:

    • Mixing: In a microplate, mix the target protein, the fluorescent tracer, and the unlabeled competitor.

    • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

    • Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • IC50 Determination: Plot the fluorescence polarization values against the logarithm of the competitor concentration and fit the data to determine the IC50.

    • Ki Calculation: Calculate the Ki of the competitor using a similar approach to the radioligand binding assay, taking into account the concentration and affinity of the fluorescent tracer.

CompoundIC50 (nM)Ki (nM)
2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid78.531.4

This is an example table and does not represent actual data.

Pillar III: Trustworthiness and Self-Validation in Binding Assays

A key aspect of generating reliable binding affinity data is the implementation of a self-validating system. This involves a series of controls and checks to ensure the integrity of the assay and the accuracy of the results.

  • Orthogonal Validation: Whenever possible, validate the binding affinity of a compound using at least two different techniques. For example, an affinity determined by SPR could be confirmed using ITC. This provides a high degree of confidence in the measured value.

  • Appropriate Controls: Each assay should include appropriate positive and negative controls. For example, in a competition assay, a known binder should be used as a positive control, and a non-binding molecule should be used as a negative control.

  • Data Quality Assessment: Rigorously assess the quality of the raw data. In SPR, this includes checking for a stable baseline and ensuring that the residuals of the kinetic fit are random and close to zero. [10]In ITC, the heats of dilution should be minimal. [4]* Concentration Accuracy: The accuracy of the determined binding affinity is highly dependent on the accuracy of the protein and ligand concentrations. Use reliable methods for concentration determination and ensure that the active concentration of the protein is known.

Conclusion: From Data to Decision-Making

The determination of binding affinity is a cornerstone of modern drug discovery. By employing robust and well-validated techniques such as Surface Plasmon Resonance, Isothermal Titration Calorimetry, radioligand binding assays, and Fluorescence Polarization, researchers can obtain the high-quality, quantitative data necessary to make informed decisions in their drug development programs.

This guide has provided a framework for understanding and implementing these key methodologies, with a focus on the underlying principles and the rationale behind experimental choices. By adhering to the principles of scientific integrity and self-validation, researchers can ensure that the binding affinity data they generate for novel compounds like 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid is both accurate and reliable, paving the way for the development of the next generation of therapeutics.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Vinegoni, C., et al. (2019). Fluorescence anisotropy imaging in drug discovery. Pharmacology & Therapeutics, 197, 1-16. Retrieved from [Link]

  • Geddes, C. D. (2015). Fluorescence anisotropy (polarization): from drug screening to precision medicine. Expert Opinion on Drug Discovery, 10(10), 1039-1051. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]

  • Limbird, L. E. (2004). Analysis of Receptor–Ligand Interactions. Current Protocols in Neuroscience, 27(1), 7-5. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Reichert Biosciences. (2013, November 19). Immobilization Strategies. Retrieved from [Link]

  • de Moraes, J. A., et al. (2021). Interpretating SPR-Derived Reaction Kinetics via Self-Organizing Maps for Diagnostic Applications. ACS Omega, 6(40), 26269–26278. Retrieved from [Link]

  • Bio-Rad Laboratories. (2012, October 18). Best Practices in Data Processing and Analysis to Achieve High-Quality SPR Results [Video]. YouTube. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Affinité Instruments. (2020, October 16). SPR Sensorgram Explained. Retrieved from [Link]

  • Chaires, J. B. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1278, 1-17. Retrieved from [Link]

  • Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-118. Retrieved from [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

  • MicroCal, LLC. (n.d.). ITC Troubleshooting. Retrieved from [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Center for Macromolecular Interactions. (2025, January 14). ITC200: CMI Getting Started Guide to Isothermal Titration Calorimetry. Retrieved from [Link]

  • MicroCal. (n.d.). ITC Expert User's Manual. Retrieved from [Link]

  • Desai, U. R. (2014). Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions. Methods in Molecular Biology, 1229, 403-421. Retrieved from [Link]

  • Navratilova, I. (n.d.). This protocol describes how to collect binding data for a small molecule/protein interaction. Retrieved from [Link]

  • Cytiva. (2025, June 18). What is surface plasmon resonance (SPR)?. Retrieved from [Link]

  • Bitesize Bio. (2025, May 20). Tips for Your Surface Plasmon Resonance Experiments | SPR Analysis. Retrieved from [Link]

  • Rahimi, H. R., & Nedaei, H. (2015). Tips on ligand immobilization and kinetic study using surface plasmon resonance. Journal of Paramedical Sciences, 6(1), 1-4. Retrieved from [Link]

  • Trus, M., et al. (2020). Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing. Sensors, 20(22), 6530. Retrieved from [Link]

  • The Huck Institutes of the Life Sciences. (n.d.). Troubleshooting | Biomolecular Interactions Facility. Retrieved from [Link]

  • PCCF. (n.d.). BUFFER PREPARATION GUIDELINES FOR NANO-ITC. Retrieved from [Link]

  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Retrieved from [Link]

  • University of Chicago. (2022, July 27). Guide to Running an SPR Experiment. Retrieved from [Link]

  • O'Shannessy, D. J. (2002). Surface plasmon resonance. Current Protocols in Immunology, 48(1), 18-11. Retrieved from [Link]

  • The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Facility. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). Getting Started with SPR. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Langmuir. (2022). Leveraging Isothermal Titration Calorimetry to Obtain Thermodynamic Insights into the Binding Behavior and Formation of Metal–Organic Frameworks. Langmuir, 38(22), 6937–6947. Retrieved from [Link]

  • Vanderbilt University. (2016, January 29). ITC sample preparation. Retrieved from [Link]

  • IBMC. (n.d.). ITC-Derived Binding Constants - Using Microgram Quantities of Protein. Retrieved from [Link]

  • Reichert Technologies. (2014, November 26). Tips for Users Series - #5 - Data Analysis Part 1. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Planning your ITC Experiment. Retrieved from [Link]

  • Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • CureFFI.org. (2016, September 12). Isothermal titration calorimetry. Retrieved from [Link]

  • Cytiva. (n.d.). Biacore SPR assay application guide. Retrieved from [Link]

  • Bitesize Bio. (2026, February 12). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Retrieved from [Link]

  • JoVE. (n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Retrieved from [Link]

  • Methods in Molecular Biology. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1690, 131-147. Retrieved from [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Retrieved from [Link]

Sources

Thermal stability of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Stability of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid. As a Senior Application Scientist, this document synthesizes established analytical methodologies with practical insights to ensure scientific rigor and safety in the handling and development of this compound. While specific experimental data for this molecule is not publicly available, this guide outlines the critical experimental protocols and data interpretation strategies necessary for a thorough thermal hazard assessment. The methodologies detailed herein are designed to be self-validating, providing the user with a robust approach to determining key safety parameters.

Introduction: The Criticality of Thermal Stability in Fluorinated APIs

2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid is a structurally complex molecule featuring both a fluorine substituent and a trifluoromethyl group on the phenyl ring. Such fluorinated compounds are of significant interest in pharmaceutical development due to their potential for enhanced metabolic stability and binding affinity. However, the presence of these electron-withdrawing groups can also significantly influence the molecule's thermal stability.

A thorough understanding of a compound's thermal properties is paramount during all stages of drug development, from early-stage discovery to process scale-up and final formulation. Inadequate thermal stability can lead to:

  • Degradation and Impurity Formation: Elevated temperatures during synthesis, purification, or storage can lead to the formation of impurities, compromising the quality and efficacy of the active pharmaceutical ingredient (API).

  • Runaway Reactions: Exothermic decomposition reactions can self-accelerate, leading to a rapid increase in temperature and pressure, posing a significant safety hazard in a laboratory or manufacturing setting.

  • Compromised Shelf Life: The long-term stability of a drug product is directly linked to the thermal stability of its active ingredient.

This guide will detail the essential analytical techniques for characterizing the thermal stability of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Experimental Workflows for Thermal Stability Assessment

The comprehensive thermal stability assessment of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid involves a multi-faceted approach. The following workflow outlines the logical progression of experiments to obtain a complete thermal profile.

G cluster_0 Initial Screening & Decomposition Profile cluster_1 Hazard Assessment & Runaway Potential cluster_2 Decomposition Product Identification TGA Thermogravimetric Analysis (TGA) - Determine onset of mass loss - Quantify residual mass DSC Differential Scanning Calorimetry (DSC) - Identify melting point & phase transitions - Detect exothermic decomposition TGA->DSC Provides temperature range for DSC ARC Accelerating Rate Calorimetry (ARC) - Determine self-accelerating decomposition temperature (SADT) - Measure pressure generation DSC->ARC Informs starting temperature for ARC TGA_FTIR TGA coupled with FTIR - Identify evolved gaseous products ARC->TGA_FTIR Confirms gaseous products under adiabatic conditions Py_GCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) - Separate and identify complex decomposition mixtures ARC->Py_GCMS Provides insight into complex degradation pathways

Caption: Experimental workflow for comprehensive thermal stability analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition and to quantify the extent of this mass loss.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid into a ceramic or aluminum TGA pan.

  • Instrument Setup: Place the pan in the TGA instrument.

  • Experimental Conditions:

    • Atmosphere: Run the experiment under both an inert atmosphere (Nitrogen, 100 mL/min) and an oxidative atmosphere (Air, 100 mL/min) to assess the influence of oxygen on decomposition.

    • Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.[1]

  • Data Analysis: Plot the sample mass as a function of temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss.

Expected Insights: The TGA thermogram will reveal the temperature at which the compound is no longer stable. The presence of the carboxylic acid group suggests that initial decomposition may involve decarboxylation. The trifluoromethyl and fluoro-substituents are generally thermally stable, but their influence on the overall decomposition pathway needs to be considered.[2] A comparison of the results in nitrogen and air will indicate the susceptibility of the compound to oxidation.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, crystallization, and decomposition, and to quantify the heat flow associated with these events.[3]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum DSC pan. Using a sealed pan is crucial to contain any volatile decomposition products and prevent their evaporation from influencing the heat flow measurement.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Experimental Conditions:

    • Atmosphere: Inert atmosphere (Nitrogen, 50 mL/min).

    • Temperature Program:

      • Heat from ambient to a temperature above the melting point (e.g., 200 °C) at 10 °C/min to observe the melting endotherm.

      • Cool the sample back to ambient temperature at 10 °C/min to observe any crystallization exotherms.

      • Reheat the sample to a higher temperature (e.g., 400 °C) at 10 °C/min to observe any exothermic decomposition events.

  • Data Analysis: Plot the heat flow as a function of temperature. Endothermic peaks represent melting, while exothermic peaks indicate crystallization or decomposition. The area under an exothermic peak can be integrated to determine the enthalpy of decomposition.

Expected Insights: The DSC analysis will provide the melting point of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid, a critical physical property. More importantly, it will reveal if the decomposition is exothermic. A sharp, significant exotherm is a strong indicator of a potential thermal hazard. The onset temperature of this exotherm is a key parameter for process safety.

Accelerating Rate Calorimetry (ARC)

Objective: To simulate a worst-case thermal runaway scenario under adiabatic conditions and determine critical safety parameters.[4][5]

Methodology:

  • Sample Preparation: A larger sample size (typically 1-5 g) is placed in a robust, spherical sample bomb (e.g., titanium or stainless steel).

  • Instrument Setup: The sample bomb is placed within the adiabatic calorimeter.

  • Experimental Conditions: The ARC employs a "heat-wait-seek" protocol.

    • Heat: The sample is heated in small temperature steps (e.g., 5 °C).

    • Wait: The system holds at this temperature to allow for thermal equilibration.

    • Seek: The instrument monitors for any self-heating (exothermic activity). If the rate of temperature rise exceeds a predefined sensitivity (e.g., 0.02 °C/min), the instrument switches to adiabatic mode. In this mode, the surrounding heaters match the sample temperature, preventing any heat loss to the environment.

  • Data Analysis: The temperature and pressure are recorded as a function of time. This data is used to determine:

    • Onset Temperature of Self-Heating: The temperature at which the exothermic reaction becomes detectable.

    • Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum velocity from a given starting temperature.

    • Adiabatic Temperature Rise: The total temperature increase due to the decomposition.

    • Pressure Generation: The rate and total pressure increase.

Expected Insights: ARC provides invaluable data for process safety and hazard analysis. It helps to define the Self-Accelerating Decomposition Temperature (SADT), which is crucial for safe storage and transportation. The pressure data is essential for designing appropriate pressure relief systems for reactors.

Interpretation of Thermal Data

The data obtained from these analyses must be synthesized to build a comprehensive understanding of the thermal stability of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid.

ParameterTGADSCARC
Onset of Decomposition (°C) Temperature of initial mass lossOnset of exothermic peakOnset of self-heating
Energy Release Not directly measuredEnthalpy of decomposition (ΔHd)Adiabatic temperature rise (ΔTad)
Pressure Generation Not measuredNot typically measuredRate of pressure rise, max pressure
Kinetic Information Can be estimatedCan be estimatedTime to Maximum Rate (TMR)

Predicted Decomposition Pathways:

Based on the structure, the following decomposition pathways are plausible:

  • Decarboxylation: The carboxylic acid moiety is often the most thermally labile group, leading to the release of CO2.

  • C-C Bond Cleavage: The bond between the phenyl ring and the propanoic acid side chain could cleave.

  • C-F and C-CF3 Bond Scission: At higher temperatures, the highly stable C-F and C-CF3 bonds may break, leading to the formation of various fluorinated fragments.[2] The decomposition of perfluorinated compounds can produce hazardous gases such as hydrogen fluoride (HF) and carbonyl fluoride (COF2).[6][7]

Identification of Decomposition Products

Identifying the products of thermal decomposition is crucial for understanding the reaction mechanism and assessing the toxicity of any off-gassing.

TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

This technique involves passing the gases evolved during the TGA experiment through an infrared spectrometer.[6][8] This allows for the real-time identification of gaseous decomposition products such as CO2, CO, and potentially HF or other fluorinated species.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

In this method, a small sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere. The resulting volatile and semi-volatile fragments are then separated by gas chromatography and identified by mass spectrometry.[2] This provides a detailed fingerprint of the decomposition products.

Conclusion and Recommendations

A thorough investigation of the thermal stability of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid is a non-negotiable aspect of its development for pharmaceutical applications. The combination of TGA, DSC, and ARC provides a comprehensive picture of its thermal behavior, from initial decomposition to the potential for thermal runaway.

Key Recommendations for Researchers:

  • Always perform thermal analysis under both inert and oxidative atmospheres to understand the full scope of potential degradation pathways.

  • Use sealed DSC pans to prevent the loss of volatile decomposition products and ensure accurate enthalpy measurements.

  • Consider ARC analysis early in the development process , especially before any scale-up activities, to proactively identify and mitigate thermal hazards.

  • Couple thermal analysis with techniques for evolved gas analysis (TGA-FTIR or Py-GC/MS) to identify potentially toxic decomposition products.

By following the methodologies outlined in this guide, researchers and drug development professionals can ensure a robust and scientifically sound assessment of the thermal stability of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid, paving the way for its safe and effective use.

References

  • Vertex AI Search. (2025). How Calorimetry Enhances Synthetic Route Development for Pharmaceuticals.
  • Thermal Hazard Technology. Accelerating Rate Calorimeter.
  • ResearchGate. Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions.
  • Belmont Scientific. Accelerating Rate Calorimeter (ARC).
  • Isothermal calorimetry in the pharmaceutical sciences. (2013, June 13).
  • BioPharm International. Using Microcalorimetry to Accelerate Drug Development.
  • Benchchem. A Technical Guide to the Thermal Stability and Decomposition of 2-Trifluoromethyl-terephthalonitrile.
  • ACS Publications. Differential Thermal Analysis of Organic Compounds. Effects of Diluting Agents.
  • Wikipedia. Differential scanning calorimetry.
  • PMC. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • Eurofins EAG. Thermogravimetric Analysis – Fourier Transfer Infrared Spectroscopy (TGA–FTIR) Services.
  • ResearchGate. (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)....
  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
  • PMC. A Fluorine-Functionalized Tb(III)–Organic Framework for Ba2+ Detection.
  • Wikipedia. Thermogravimetric analysis.
  • PMC. Probing the thermal decomposition mechanism of CF3SO2F by deep learning molecular dynamics.
  • ResearchGate. Thermal stability and radiation resistance of trifluoromethyl phenyl sulfone in the presence of nitric acid.
  • EAG Laboratories. (2019, December 28). Thermogravimetric Analysis - TGA–FTIR.
  • Fisher Scientific. SAFETY DATA SHEET.
  • PMC. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids.
  • NextSDS. (2R)-2-[4-(trifluoromethyl)phenyl]propanoic acid.
  • Tokyo Chemical Industry. (2025, November 28). SAFETY DATA SHEET.
  • Google Patents. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • DOI. Pilot‐Scale Thermal Destruction of Per‐ and Polyfluoroalkyl Substances in a Legacy Aqueous Film Form.
  • FUJIFILM Wako. SAFETY DATA SHEET.
  • 2-(2,4,5-TRICHLOROPHENOXY) PROPANOIC ACID.
  • PubMed. (2023, April 18). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms.
  • Sigma-Aldrich. 3-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoic acid.
  • J-GLOBAL. 2-ヒドロキシ-2-[4-(トリフルオロメタンスルホニルオキシ)フェニル]プロパン酸 | 化学物質情報.
  • TURI. (2020, June 1). Thermal degradation of fluoropolymers.
  • MDPI. (2024, September 4). Fire-Resistant and Thermal Stability Properties of Fluorosilicone Adhesives by Incorporation of Surface-Modified Aluminum Trihydrate.

Sources

An In-depth Technical Guide to 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid, a fluorinated arylpropanoic acid of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively available in public literature, this guide synthesizes information from closely related analogs and the broader class of 2-arylpropanoic acids to offer valuable insights for researchers in drug discovery and development. The principles, synthetic strategies, and analytical methodologies discussed herein are directly applicable to the investigation of this and similar compounds.

Core Molecular Attributes

The fundamental physicochemical properties of a compound are critical to its behavior in both chemical and biological systems. For 2-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid, the key identifiers and calculated properties are summarized below.

Molecular Identity and Properties
PropertyValueSource
Molecular Formula C₁₀H₈F₄O₂Calculated
Molecular Weight 236.17 g/mol Calculated[1][2]
Density Data not availableN/A

The Rationale for Fluorination in Drug Design

The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring of the target molecule is a deliberate design choice rooted in established principles of medicinal chemistry. The incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3][4][5]

Key Advantages of Fluorination:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

  • Enhanced Lipophilicity: The trifluoromethyl group, in particular, significantly increases the lipophilicity of a molecule. This can improve its ability to cross cell membranes and reach its target.

  • Modulation of Acidity: The electron-withdrawing nature of fluorine atoms can alter the pKa of nearby functional groups, which can influence binding interactions with biological targets.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

Synthetic Pathways to 2-Arylpropanoic Acids

The synthesis of 2-arylpropanoic acids is a well-established field in organic chemistry, largely driven by the commercial importance of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[6][7] Several general strategies can be adapted for the synthesis of 2-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid.

Palladium-Catalyzed Carbonylation

A prevalent and efficient method involves the palladium-catalyzed carbonylation of a corresponding styrene precursor.[8][9] This approach offers high regioselectivity for the desired 2-arylpropanoic acid.

Conceptual Workflow for Palladium-Catalyzed Carbonylation:

G A 1-Fluoro-4-(trifluoromethyl)benzene B 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene A->B Bromination C 1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene (Styrene derivative) B->C Heck Coupling (with ethylene) D 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid C->D Palladium-Catalyzed Hydroxycarbonylation

Caption: Palladium-catalyzed synthesis of 2-arylpropanoic acids.

Experimental Protocol (Generalized):

A two-step, one-pot procedure is often employed for this transformation.[6]

  • Heck Coupling: The aryl bromide (1-bromo-2-fluoro-4-(trifluoromethyl)benzene) is coupled with ethylene gas in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand.

  • Hydroxycarbonylation: Following the formation of the styrene derivative, the reaction vessel is charged with carbon monoxide, and an acid is added to facilitate the hydroxycarbonylation, yielding the desired 2-arylpropanoic acid.

Arylation of Propanoic Acid Enolates

An alternative strategy involves the arylation of a propanoic acid enolate or a synthetic equivalent with an appropriate aryl halide.[7] This method often utilizes radical-nucleophilic substitution (SRN1) reactions.

Conceptual Workflow for Enolate Arylation:

G A Propanoic Acid Derivative (e.g., N,N-dimethylpropanamide) B Enolate A->B Deprotonation D Arylated Intermediate B->D SRN1 Reaction with Aryl Halide (C) C 1-Halo-2-fluoro-4-(trifluoromethyl)benzene E 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid D->E Hydrolysis

Caption: Synthesis via arylation of a propanoic acid enolate.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized 2-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid would rely on a standard suite of analytical techniques.

TechniqueExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR would show signals for the methyl, methine, and aromatic protons, with characteristic splitting patterns. ¹⁹F NMR would be crucial to confirm the presence and chemical environment of the fluorine and trifluoromethyl substituents. ¹³C NMR would provide information on the carbon skeleton.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight (236.17 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Infrared (IR) Spectroscopy A broad absorption band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid. A sharp peak around 1700 cm⁻¹ would correspond to the C=O stretch of the carbonyl group.
High-Performance Liquid Chromatography (HPLC) HPLC would be used to assess the purity of the compound and can be adapted for chiral separations to resolve enantiomers.

Therapeutic Potential and Applications in Drug Development

The 2-arylpropanoic acid scaffold is a well-known "privileged structure" in medicinal chemistry, most notably for its role in NSAIDs.[10] These compounds typically exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.

Potential Therapeutic Applications:

  • Anti-inflammatory Agents: Given its structural similarity to established NSAIDs, 2-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid is a prime candidate for investigation as a novel anti-inflammatory drug.

  • Anticancer Agents: The incorporation of fluorine has been a successful strategy in the development of anticancer drugs.[11] Fluorinated compounds can exhibit enhanced activity and improved pharmacokinetic profiles.

  • Neurological Disorders: The ability of fluorinated compounds to cross the blood-brain barrier makes them attractive for targeting central nervous system disorders.

Biochemical Considerations: Chiral Inversion

It is important to note that many 2-arylpropanoic acids undergo chiral inversion in vivo, where the inactive (R)-enantiomer is converted to the active (S)-enantiomer.[3][10][12] This metabolic process is mediated by 2-arylpropionyl-CoA epimerase.[3][12] Any drug development program for a novel 2-arylpropanoic acid must investigate this phenomenon.

Conclusion and Future Directions

2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid represents a promising, albeit understudied, molecule with significant potential in drug discovery. The synthetic methodologies are well-established for this class of compounds, and the dual fluorination pattern suggests favorable properties for a therapeutic agent. Future research should focus on the specific synthesis and in-vitro/in-vivo evaluation of this compound to fully elucidate its pharmacological profile. The analytical and synthetic frameworks presented in this guide provide a solid foundation for such investigations.

References

  • Seayad, A., Jayasree, S., & Chaudhari, R. V. (n.d.). Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids. Organic Letters. Available at: [Link]

  • (n.d.). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. PMC. Available at: [Link]

  • (n.d.). Alternative synthesis of 2-arylpropanoic acids from enolate and aryl halides. RSC Publishing. Available at: [Link]

  • (n.d.). A Novel Approach to the Synthesis of 2-Aryl Propionates. ResearchGate. Available at: [Link]

  • Ustyuzhanin, A. O., Bondarenko, T. N., Podgornaya, P. A., Tsapkina, M. V., & Eliseev, O. L. (2025). Synthesis of 2-Arylpropionic Acids by Pd-Catalyzed Carbonylation of Vinyl Arenes with Formic Acid under Mild Reaction Conditions. Russian Journal of Organic Chemistry, 61(7), 821–831.
  • (n.d.). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Available at: [Link]

  • Shieh, W. R., & Chen, C. S. (1993). Purification and characterization of novel "2-arylpropionyl-CoA epimerases" from rat liver cytosol and mitochondria. PubMed. Available at: [Link]

  • (n.d.). 2-arylpropionic acid (CHEBI:16333). EMBL-EBI. Available at: [Link]

  • (n.d.). Design, Synthesis, and Evaluation of New 2-Arylpropanoic Acid-l-Tryptophan Derivatives for Mitigating Cisplatin-Induced Nephrotoxicity. PMC. Available at: [Link]

  • (n.d.). 2-(2-fluoro-4-biphenylyl)propionic acid Flurbiprofen | C30H26F2O4 | CID 20568371. PubChem. Available at: [Link]

  • (n.d.). (PDF) Purification and Characterization of novel '2-arylpropionyl-CoA epimerases' from rat liver cytosol and mitochondria. ResearchGate. Available at: [Link]

  • (n.d.). Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. Semantic Scholar. Available at: [Link]

  • (n.d.). 3-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]PROPIONIC ACID — Chemical Substance Information. NextSDS. Available at: [Link]

Sources

Methodological & Application

Synthesis route for 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid

Authored by: A Senior Application Scientist

Introduction

2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid is a fluorinated arylpropanoic acid, a class of compounds of significant interest in medicinal chemistry and drug development. The presence of both fluorine and a trifluoromethyl group can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. This document provides a detailed, research-grade guide to a plausible synthetic route for this compound, designed for an audience of researchers, scientists, and drug development professionals. The methodologies presented are grounded in established chemical principles and supported by relevant literature.

Overall Synthetic Strategy

The synthesis of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid can be approached through a multi-step sequence, commencing with a commercially available substituted benzene derivative. A logical and efficient strategy involves the construction of the propanoic acid side chain onto the fluorinated and trifluoromethylated phenyl ring. The following protocol outlines a robust pathway that leverages a malonic ester synthesis approach, a well-established method for the formation of carboxylic acids.

Visualized Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Hydrolysis and Decarboxylation A 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (Starting Material) C Diethyl 2-(2-fluoro-4-(trifluoromethyl)phenyl)-2-methylmalonate (Intermediate 1) A->C Nucleophilic Aromatic Substitution B Diethyl 2-methylmalonate B->C NaH, DMF D 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid (Final Product) C->D Hydrolysis & Decarboxylation

Caption: A schematic overview of the synthetic route to 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid.

Detailed Experimental Protocols

PART 1: Synthesis of Diethyl 2-(2-fluoro-4-(trifluoromethyl)phenyl)-2-methylmalonate (Intermediate 1)

This initial step involves a nucleophilic aromatic substitution reaction. The highly electron-withdrawing nitro and trifluoromethyl groups activate the aromatic ring, facilitating the displacement of the fluorine atom by the enolate of diethyl 2-methylmalonate.

Rationale for Experimental Choices
  • Solvent (DMF): Dimethylformamide (DMF) is a polar aprotic solvent that is ideal for this type of reaction. It effectively solvates the sodium cation of the enolate, leaving the enolate anion more nucleophilic. Its high boiling point also allows for the reaction to be conducted at elevated temperatures if necessary to drive it to completion.

  • Base (NaH): Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates diethyl 2-methylmalonate to form the corresponding enolate. The byproduct of this reaction is hydrogen gas, which is easily removed from the reaction mixture.

  • Temperature: The reaction is initially performed at a low temperature during the deprotonation to control the exothermic reaction and then warmed to allow the substitution to proceed at a reasonable rate.

Step-by-Step Protocol
  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and dry DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl 2-methylmalonate (1.1 equivalents) in dry DMF via the dropping funnel.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 equivalent) in dry DMF dropwise.

  • Once the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford diethyl 2-(2-fluoro-4-(trifluoromethyl)phenyl)-2-methylmalonate.

PART 2: Synthesis of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid (Final Product)

This final step involves the hydrolysis of the diester to a dicarboxylic acid, followed by decarboxylation to yield the desired propanoic acid.

Rationale for Experimental Choices
  • Hydrolysis Conditions (NaOH/EtOH/H₂O): A mixture of ethanol and water is used as the solvent system to ensure the solubility of both the organic substrate and the inorganic base (NaOH). Sodium hydroxide is a strong base that effectively hydrolyzes the ester groups to carboxylates. Refluxing the mixture provides the necessary energy to drive the hydrolysis to completion.

  • Acidification (HCl): After hydrolysis, the reaction mixture contains the disodium salt of the malonic acid derivative. Acidification with a strong acid like hydrochloric acid (HCl) protonates the carboxylates to form the dicarboxylic acid and subsequently promotes decarboxylation upon heating.

Step-by-Step Protocol
  • To a round-bottom flask, add the purified diethyl 2-(2-fluoro-4-(trifluoromethyl)phenyl)-2-methylmalonate from the previous step.

  • Add a solution of sodium hydroxide (3.0 equivalents) in a 1:1 mixture of ethanol and water.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.

  • Heat the acidified mixture to reflux for 2-3 hours to effect decarboxylation. A precipitate of the product should form upon cooling.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (δ, ppm)Expected ¹⁹F NMR Signals (δ, ppm)
Intermediate 1 C₁₅H₁₆F₄O₄352.28~1.2 (t, 6H), ~1.6 (s, 3H), ~4.2 (q, 4H), 7.5-7.8 (m, 3H)~ -63 (s, 3F, CF₃), ~ -115 (m, 1F, Ar-F)
Final Product C₁₀H₈F₄O₂252.16~1.5 (d, 3H), ~3.8 (q, 1H), 7.4-7.7 (m, 3H), ~12.0 (s, 1H)~ -63 (s, 3F, CF₃), ~ -115 (m, 1F, Ar-F)

Note: The exact chemical shifts (δ) will depend on the solvent used for NMR analysis. The data presented are typical expected values.

Safety and Handling Precautions

  • Sodium Hydride: A highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

  • 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene: A toxic and irritant compound. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Strong Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care and wear appropriate PPE.

  • Solvents: DMF, ethanol, and ethyl acetate are flammable. Work in a well-ventilated area and away from ignition sources.

Conclusion

The synthetic route detailed in this application note provides a robust and logical pathway for the preparation of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid. By following these protocols and adhering to the safety precautions, researchers can reliably synthesize this valuable compound for further investigation in various fields of chemical and pharmaceutical research. The principles and techniques described are widely applicable to the synthesis of other fluorinated arylpropanoic acids.

References

  • American Chemical Society. Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of β-Amyloid1-42 Secretion | Journal of Medicinal Chemistry. Accessed March 20, 2026.
  • PubMed. Synthesis of some new 2-(2-fluoro-4-biphenylyl)
  • Google Patents. Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen). Accessed March 20, 2026.
  • MDPI. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Accessed March 20, 2026.

HPLC method development 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development for 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid: Purity and Enantiomeric Resolution

Executive Summary

2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid is a highly fluorinated analog belonging to the 2-arylpropionic acid (2-APA) class of compounds, structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen. The substitution of a trifluoromethyl ( −CF3​ ) group and a fluorine atom on the phenyl ring significantly increases the molecule's lipophilicity and alters its electron density[1]. Because this molecule contains a chiral center at the α -carbon, comprehensive analytical profiling requires a dual-method approach: an achiral reversed-phase (RP-HPLC) method for chemical purity and a chiral RP-HPLC method for determining enantiomeric excess (ee)[2].

Physicochemical Profiling & Chromatographic Causality

As a Senior Application Scientist, method development must begin with the molecule's physicochemical properties to establish a self-validating analytical system:

  • pKa and Ion Suppression: The carboxylic acid moiety has an estimated pKa of ~4.0. If the mobile phase pH is near this pKa, the analyte will exist in a state of dynamic equilibrium between its ionized and unionized forms, leading to severe peak tailing and irreproducible retention times. The mobile phase must be buffered to a pH of 2.5–3.0 to ensure complete protonation[3].

  • Hydrophobicity (LogP): The strongly electron-withdrawing and lipophilic −CF3​ and −F groups drive the LogP up. A high-efficiency, high-carbon-load C18 column is required to manage these hydrophobic interactions, necessitating a strong organic modifier (Acetonitrile) for efficient elution[1].

  • Chiral Recognition: 2-APAs exhibit stereoselective biological activities. Enantioseparation is best achieved using an amylose-based chiral stationary phase (CSP) under reversed-phase conditions. The helical structure of the amylose polymer provides chiral cavities that differentiate the (R) and (S) enantiomers based on steric fit and hydrogen bonding[4].

Method Development Logic

HPLC_Method_Logic Start 2-[2-Fluoro-4-(trifluoromethyl)phenyl] propanoic Acid Split Analytical Goal? Start->Split Achiral Chemical Purity (Achiral RP-HPLC) Split->Achiral Chiral Enantiomeric Excess (Chiral HPLC) Split->Chiral pH_Control Ion Suppression Buffer pH 2.5 Achiral->pH_Control CSP_Select Amylose CSP (Chiralpak AD-RH) Chiral->CSP_Select C18_Col C18 Column Hydrophobic Retention pH_Control->C18_Col Validation System Suitability & Self-Validation C18_Col->Validation RP_Elution RP Elution (ACN + 0.05% TFA) CSP_Select->RP_Elution RP_Elution->Validation

Caption: Logic flow for achiral and chiral HPLC method development.

Protocol I: Achiral RP-HPLC for Chemical Purity

Self-Validating Principle: This method utilizes a low-pH phosphate buffer to suppress the ionization of the carboxylic acid. By forcing the molecule into its neutral state, we guarantee sharp, Gaussian peak shapes and maximize interactions with the C18 stationary phase[3].

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 3.4 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water to create a 25 mM solution. Adjust the pH to 2.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 μ m nylon membrane.

  • Mobile Phase Formulation: Mix the pH 2.5 buffer and HPLC-grade Acetonitrile in a 40:60 (v/v) ratio. Degas via ultrasonication for 10 minutes to prevent micro-bubble formation in the pump proportioning valve, which causes baseline noise.

  • Sample Preparation: Accurately weigh 10 mg of the analyte. Dissolve in 10 mL of the mobile phase (1.0 mg/mL stock). Dilute further to a working concentration of 100 μ g/mL.

  • Execution: Purge the HPLC system, equilibrate the column for at least 20 column volumes until the baseline is stable, and inject 10 μ L.

Table 1: Achiral RP-HPLC Parameters

ParameterSpecificationCausality / Rationale
Column Hypersil BDS C18 (250 x 4.6 mm, 5 μ m)Base-deactivated silica minimizes secondary silanol interactions; high carbon load handles fluorinated hydrophobicity.
Mobile Phase 25 mM KH2​PO4​ (pH 2.5) : ACN (40:60)Low pH suppresses −COOH ionization, preventing peak splitting and tailing[3].
Flow Rate 1.0 mL/minProvides optimal linear velocity for a 4.6 mm internal diameter column.
Column Temp 30 °CStabilizes retention time thermodynamics and reduces system backpressure.
Detection UV at 247 nmOptimal absorption wavelength for the fluorinated phenyl chromophore[3].

Protocol II: Chiral RP-HPLC for Enantiomeric Resolution

Self-Validating Principle: Polysaccharide-based chiral stationary phases (like Chiralpak AD-RH) are highly effective for 2-APAs. The addition of Trifluoroacetic acid (TFA) to the mobile phase serves a dual purpose: it maintains the analyte in its neutral state and deactivates residual silanols on the CSP, preventing tailing and ensuring baseline resolution ( Rs​>1.5 )[4],[2].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a 0.05% (v/v) TFA aqueous solution by adding 0.5 mL of TFA to 1000 mL of HPLC-grade water. Mix this aqueous phase with Acetonitrile in a 50:50 (v/v) ratio[4].

  • Sample Preparation: Dissolve the racemic mixture or sample in the mobile phase to a concentration of 50 μ g/mL.

  • Execution: Equilibrate the Chiralpak AD-RH column. Note that chiral columns require lower flow rates to allow sufficient time for the transient diastereomeric complexes to form between the enantiomers and the chiral cavities of the amylose selector.

Table 2: Chiral RP-HPLC Parameters

ParameterSpecificationCausality / Rationale
Column Chiralpak AD-RH (150 x 4.6 mm, 5 μ m)Amylose tris(3,5-dimethylphenylcarbamate) coated on silica; optimized for reversed-phase chiral recognition[4].
Mobile Phase 0.05% aqueous TFA : ACN (50:50)TFA ensures protonation; ACN provides sufficient elution strength without disrupting the chiral polymer[4].
Flow Rate 0.5 mL/minSlower flow rate maximizes the interaction time within the chiral cavities, improving resolution ( Rs​ ).
Column Temp 25 °CLower temperatures thermodynamically favor the formation of stable analyte-CSP complexes.
Detection UV at 247 nmConsistent monitoring of the active chromophore.

System Suitability & Self-Validation

To ensure the integrity and trustworthiness of the generated data, every analytical sequence must pass the following System Suitability Test (SST) parameters prior to analyzing unknown samples.

Table 3: System Suitability Criteria & Troubleshooting

ParameterTarget LimitCausality & Corrective Action if Failed
Retention Time RSD 1.0% (n=6)Causality: Ensures pump precision. Fix: Check proportioning valve or extend column equilibration time.
Peak Tailing Factor ( Tf​ ) 1.5Causality: Indicates secondary interactions (e.g., silanol activity). Fix: Verify mobile phase pH is strictly 2.5; replace guard column.
Theoretical Plates ( N ) 5000Causality: Measures column efficiency and band broadening. Fix: Wash column with strong solvent (100% ACN) to remove hydrophobic fouling.
Chiral Resolution ( Rs​ ) 1.5Causality: Ensures baseline separation of enantiomers. Fix: Decrease column temperature to 20 °C or reduce ACN concentration to 45%[4].

References

  • Validation of an analytical method to quantify the permeation and penetration of flurbiprofen into human pharynx tissue. PubMed Central (PMC). [Link]

  • Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study. RSC Publishing.[Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.[Link]

Sources

Application Note: 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid in Advanced Organic Synthesis and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into small-molecule therapeutics is a cornerstone of modern drug discovery. The building block 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid represents a highly specialized α -methyl arylacetic acid (a "profen" derivative). By combining an ortho-fluorine atom and a para-trifluoromethyl ( −CF3​ ) group on a phenylpropanoic acid scaffold, this molecule offers exceptional physicochemical properties. It serves as a rigid, lipophilic core for targeted therapeutics, offering enhanced metabolic resistance and a conformationally restricted geometry that minimizes entropic penalties upon target binding.

Physicochemical Profiling & Rationale for Use

To effectively utilize this building block, researchers must understand how its structural features dictate its behavior in biological and synthetic systems.

PropertyValue (Calculated/Experimental)Synthetic & Biological Implication
Molecular Formula C10​H8​F4​O2​ High fluorine content (4 atoms) significantly alters electron density.
Molecular Weight 236.16 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski limits.
Appearance White to off-white solidStable under standard benchtop conditions; non-hygroscopic.
LogP (Predicted) ~3.5Highly lipophilic; ideal for crossing the blood-brain barrier (BBB) or penetrating lipid membranes.
pKa (Predicted) ~4.2Exists primarily as an anion at physiological pH, typical of NSAID-like profens.
The "Fluorine Effect" in Medicinal Chemistry

The substitution of hydrogen with fluorine dramatically impacts a molecule's pharmacokinetic profile[1]. The strong carbon-fluorine bond (approx. 105 kcal/mol) limits metabolic oxidation by Cytochrome P450 enzymes, effectively blocking metabolic hotspots[1]. Furthermore, the −CF3​ group increases the molecule's overall lipophilicity, while the ortho-fluorine atom exerts a stereoelectronic effect that locks the conformation of the aromatic ring relative to the propanoic acid side chain. This pre-organization is critical for high-affinity binding in deep hydrophobic pockets, such as the cyclooxygenase (COX) active site[2].

Synthetic Workflows & Protocols

Upstream Synthesis: α -Methylation of Arylacetic Acid

Objective: Synthesize the title compound via the α -methylation of 2-fluoro-4-(trifluoromethyl)phenylacetic acid.

Expertise & Causality: Standard alkylation of carboxylic acids can lead to over-alkylation or unwanted nucleophilic aromatic substitution ( SN​Ar ), especially on electron-deficient fluorinated rings. To prevent this, Lithium Diisopropylamide (LDA) is used at strictly controlled cryogenic temperatures (-78 °C) to rapidly form the kinetic enolate. The steric bulk of the resulting secondary carbon helps prevent a second methylation event, provided the electrophile (Methyl Iodide, MeI) is added slowly and in strict stoichiometric ratios (1.05 eq).

Step-by-Step Protocol:

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 2-fluoro-4-(trifluoromethyl)phenylacetic acid (1.0 eq, 5.0 mmol) and anhydrous THF (25 mL).

  • Enolization: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add a freshly titrated solution of LDA (2.1 eq, 10.5 mmol, 2.0 M in THF/heptane) over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete di-anion formation.

  • Alkylation: Add MeI (1.05 eq, 5.25 mmol) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature over 4 hours.

  • Quenching & Workup: Quench the reaction with 1M HCl (30 mL) until the aqueous layer reaches pH ~2. Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient containing 1% Acetic Acid).

Self-Validating Quality Control:

  • TLC: Hexane/EtOAc (7:3) with UV (254 nm) and bromocresol green stain (yellow spot indicates carboxylic acid).

  • LC-MS: Negative ESI mode must show the [M−H]− ion at m/z 235.

  • 1 H NMR ( CDCl3​ ): Validation is confirmed by the disappearance of the singlet at ~3.7 ppm (original CH2​ ) and the appearance of a quartet at ~4.0 ppm ( CH ) coupled with a new doublet at ~1.5 ppm ( CH3​ , J≈7 Hz).

Downstream Application: Amide Coupling for Inhibitor Library Generation

Objective: Conjugate the highly hindered propanoic acid building block with a primary or secondary amine to generate a targeted inhibitor.

Expertise & Causality: α -branched carboxylic acids suffer from severe steric hindrance, making standard EDC/HOBt coupling inefficient and prone to racemization (if an enantiopure building block is used). HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected because the highly reactive 7-azabenzotriazole active ester overcomes steric barriers rapidly[3]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

Step-by-Step Protocol:

  • Activation: Dissolve 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 eq, 3.0 mmol) and HATU (1.2 eq, 1.2 mmol). Stir at room temperature for 15 minutes until the active ester is fully formed (solution turns pale yellow).

  • Coupling: Add the target amine (1.1 eq, 1.1 mmol) dissolved in 1 mL of DMF. Stir at room temperature for 2-4 hours.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash sequentially with saturated NaHCO3​ ( 2×10 mL), 1M HCl ( 2×10 mL), and 5% LiCl aqueous solution ( 2×10 mL) to remove DMF.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Self-Validating Quality Control:

  • TLC: Hexane/EtOAc (1:1). The highly lipophilic amide product will run significantly higher ( Rf​≈0.5−0.7 ) than the polar acid starting material.

  • LC-MS: Positive ESI mode must show the [M+H]+ corresponding to the specific amine conjugate, confirming the mass shift and successful coupling.

Visualizations

SynthWorkflow A 2-Fluoro-4-(CF3) phenylacetic acid (Starting Material) B Enolate Formation (LDA, THF, -78°C) A->B Step 1 C Alpha-Methylation (MeI, -78°C to RT) B->C Step 2 D 2-[2-Fluoro-4-(CF3)phenyl] propanoic Acid (Building Block) C->D Workup E Amide Coupling (HATU, DIPEA, Amine) D->E Downstream F Targeted Inhibitor (Fluorinated Profen Amide) E->F Final Product

Figure 1: Synthetic workflow from arylacetic acid to targeted fluorinated profen amides.

PharmPathway A Fluorinated Profen Derivative B Cyclooxygenase (COX) Active Site Binding A->B High Affinity F Metabolic Stability (CF3/F Groups) A->F Structural Feature C Arachidonic Acid Blockade B->C Competitive Inhibition D Prostaglandin Synthesis Inhibition C->D E Reduced Inflammation & Analgesia D->E G Prolonged Half-life (CYP450 Resistance) F->G Enhanced PK

Figure 2: Pharmacological pathway and pharmacokinetic enhancement by fluorinated profens.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37(2), 320-330.[Link]

  • Montalbetti, C. A. G. N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852.[Link]

  • Li, Y., et al. "Enantiodivergent Functionalization of Aryl Alkenes into Diverse Biarylalkanoic Acids by Integrating Biocatalytic Cascades with Chemocatalysis." ACS Catalysis, 2023, 13, 13401-13410.[Link]

Sources

Application Notes & Protocols: Chiral Resolution of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

The compound 2-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid is a fluorinated arylpropionic acid, a class of molecules commonly known as "profens," which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen.[1][2] The incorporation of fluorine and trifluoromethyl groups is a modern medicinal chemistry strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[3][4]

Like other profens, this molecule possesses a stereogenic center at the alpha-carbon, resulting in two enantiomers: (S)- and (R)-2-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid. In pharmaceutical applications, it is critical to isolate these enantiomers, as typically only one exhibits the desired therapeutic activity, while the other may be less active, inactive, or contribute to undesirable side effects.[5] For the profen class, the (S)-enantiomer is generally the active form.[5]

This guide provides a detailed protocol for the chiral resolution of racemic 2-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid using diastereomeric salt crystallization, a robust and scalable classical resolution method.[6][7] Additionally, it outlines the essential analytical procedure using chiral High-Performance Liquid Chromatography (HPLC) to validate the enantiomeric purity of the final products.

Core Methodology: Resolution via Diastereomeric Salt Formation

Principle of Resolution

The foundational principle of this method is the conversion of a mixture of enantiomers (which have identical physical properties) into a mixture of diastereomers (which have different physical properties).[8] By reacting the racemic carboxylic acid with an enantiomerically pure chiral base, two diastereomeric salts are formed:

  • (S)-acid • (R)-base

  • (R)-acid • (R)-base

These diastereomeric salts possess different solubilities, melting points, and crystal structures, allowing them to be separated by conventional techniques like fractional crystallization.[9] The less soluble diastereomer will preferentially crystallize from a supersaturated solution. Once the pure diastereomeric salt is isolated, the chiral base is removed by acidification, yielding the desired enantiomerically pure carboxylic acid.[10]

Experimental Workflow: Diastereomeric Salt Resolution

The overall process can be visualized as a multi-step workflow from the initial racemic mixture to the final, purified enantiomers.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation of Enantiomers racemic_acid Racemic (R/S)-Acid mixture Diastereomeric Salt Mixture ((R)-Acid•(R)-Base + (S)-Acid•(R)-Base) in Solution racemic_acid->mixture Reaction in Solvent chiral_base Enantiopure (R)-Base (e.g., (R)-1-Phenylethylamine) chiral_base->mixture crystallization Fractional Crystallization (Cooling & Filtration) mixture->crystallization crystals Crystals of Less Soluble Diastereomer (e.g., (S)-Acid•(R)-Base) crystallization->crystals mother_liquor Mother Liquor Enriched in More Soluble Diastereomer (e.g., (R)-Acid•(R)-Base) crystallization->mother_liquor acidification_S Acidification (HCl) & Extraction crystals->acidification_S acidification_R Acidification (HCl) & Extraction mother_liquor->acidification_R pure_S Pure (S)-Enantiomer acidification_S->pure_S pure_R Enriched (R)-Enantiomer acidification_R->pure_R

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Detailed Protocol

This protocol is based on established methods for resolving profen analogues.[7][10][11]

Materials:

  • Racemic 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid

  • (R)-(+)-1-Phenylethylamine (Resolving Agent) [>99% ee]

  • Ethanol (Absolute)

  • Deionized Water

  • Ethyl Acetate

  • Hydrochloric Acid (2M)

  • Sodium Sulfate (Anhydrous)

  • Standard laboratory glassware, filtration apparatus, rotary evaporator

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g (approx. 39.6 mmol) of racemic 2-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid in 100 mL of ethanol.

    • Gently warm the solution to 50-60°C to ensure complete dissolution.

    • In a separate beaker, add 4.80 g (39.6 mmol, 1.0 equivalent) of (R)-(+)-1-phenylethylamine.

    • Slowly add the ethanolic acid solution to the amine with continuous stirring. A salt will likely begin to precipitate.

    • Heat the resulting slurry to reflux until a clear solution is obtained. If necessary, add a minimal amount of additional ethanol to achieve full dissolution. The choice of a suitable resolving agent and solvent is often empirical, but 1-phenylethylamine is a common and effective choice for arylpropionic acids.[6][11]

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature over several hours. Slow cooling is crucial for the formation of well-defined crystals and achieving high diastereomeric purity.

    • If no crystals form, consider seeding with a tiny crystal from a previous batch or gently scratching the inside of the flask with a glass rod to induce nucleation.

    • Once crystallization has initiated, place the flask in an ice bath or refrigerator (4°C) for at least 4 hours (or overnight) to maximize the yield of the less soluble diastereomeric salt.

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of cold ethanol to remove residual mother liquor.

    • Dry the crystals under vacuum. This first crop of crystals is the diastereomerically enriched salt. Retain the filtrate (mother liquor) for recovery of the other enantiomer.

  • Purification of the Diastereomeric Salt (Optional but Recommended):

    • To improve diastereomeric purity, perform a recrystallization. Dissolve the dried crystals in a minimum amount of hot ethanol and repeat the slow cooling and filtration process as described in step 2. Purity can be checked at this stage using NMR or HPLC if needed.

  • Liberation of the Pure Enantiomer:

    • Suspend the purified diastereomeric salt crystals in a mixture of 100 mL of deionized water and 100 mL of ethyl acetate in a separatory funnel.

    • Slowly add 2M HCl with vigorous shaking until the aqueous layer is acidic (pH 1-2, check with pH paper). This protonates the carboxylate, breaking the salt bond.[5]

    • Separate the layers. The enantiomerically pure carboxylic acid will be in the organic (ethyl acetate) layer.

    • Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.

    • Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically pure acid.

  • Recovery of the Second Enantiomer:

    • Take the mother liquor from step 2 and concentrate it under reduced pressure.

    • Perform the same acidification and extraction procedure (step 4) on the concentrated residue to recover the other enantiomer, which will be enriched but likely not enantiopure. Further purification may be required.

Analytical Validation: Chiral HPLC

The enantiomeric excess (%ee) of the resolved product must be determined. Chiral HPLC is the standard method for this analysis.

Principle of Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that contains a single enantiomer of a chiral selector. The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, leading to different interaction energies. This difference in interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation. Polysaccharide-based columns are highly effective for a wide range of compounds, including profens.[12][13]

Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Data Analysis sample Resolved Acid Sample (~1 mg/mL in Mobile Phase) hplc HPLC System sample->hplc racemic Racemic Standard (For Peak Identification) racemic->hplc column Chiral Column (e.g., CHIRALPAK® IA) hplc->column detector UV Detector (e.g., 254 nm) column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration (Area S, Area R) chromatogram->integration calculation Calculate %ee %ee = |(Area S - Area R)| / (Area S + Area R) * 100 integration->calculation

Sources

Application Notes and Protocols for 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of a Novel Fluorinated Propanoic Acid Derivative in Agrochemicals

2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid is a novel synthetic chemical compound featuring a fluorinated phenyl ring attached to a propanoic acid moiety. The presence of fluorine and trifluoromethyl groups in agrochemical candidates can significantly enhance their biological efficacy.[1][2] These modifications can improve metabolic stability, binding affinity to target enzymes, and transport properties within the plant.[1] While this specific molecule is not yet a registered commercial herbicide, its structure is analogous to the aryloxyphenoxypropionate ("fop") class of herbicides. This structural similarity strongly suggests that its primary mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid synthesis in plants.[3][4]

ACCase-inhibiting herbicides are vital tools for post-emergence control of grass weeds in broadleaf crops.[4] They are systemic, absorbed through the foliage, and translocated to the plant's growing points (meristems), where they halt growth.[3] This guide provides a comprehensive framework for the initial evaluation of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid as a potential herbicide, from in vitro enzyme inhibition assays to whole-plant bioassays.

Proposed Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

It is hypothesized that 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid functions by inhibiting the ACCase enzyme. ACCase catalyzes the first committed step in the de novo biosynthesis of fatty acids.[3] This process is essential for the production of phospholipids, which are fundamental components of cell membranes.[3] By blocking this enzyme, the compound prevents the formation of new membranes, ultimately leading to the cessation of growth in meristematic regions and plant death.[3]

Most grass species possess a homomeric form of ACCase in their chloroplasts, which is sensitive to this class of herbicides. In contrast, most broadleaf species have a heteromeric, insensitive form of the enzyme, which confers a natural tolerance.[5]

ACCase_Inhibition_Pathway cluster_Plastid Plastid (in Grasses) Acetyl_CoA Acetyl-CoA ACCase ACCase Enzyme Acetyl_CoA->ACCase Substrate Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acid Synthesis Malonyl_CoA->Fatty_Acids Membranes Cell Membranes Fatty_Acids->Membranes New Growth New Growth Membranes->New Growth Essential for ACCase->Malonyl_CoA Catalyzes Herbicide 2-[2-Fluoro-4-(trifluoromethyl) phenyl]propanoic Acid Herbicide->ACCase Inhibits No_Growth Cessation of Growth (Plant Death) New_Growth New Plant Growth New_Growth->No_Growth

Caption: Proposed mechanism of action of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid.

Experimental Protocols

In Vitro ACCase Inhibition Assay

This protocol is designed to determine the concentration of the test compound required to inhibit 50% of the ACCase enzyme activity (IC50).

Protocol Steps:

  • Enzyme Extraction:

    • Homogenize fresh, young leaf tissue from a susceptible grass species (e.g., barnyardgrass) in an extraction buffer.

    • Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.[6]

    • Determine the protein concentration of the extract using a standard method like the Bradford assay.[6]

  • Inhibition Assay:

    • Prepare a range of concentrations of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid.

    • In a 96-well plate, combine the enzyme extract with each concentration of the test compound and incubate.[6]

    • Initiate the enzymatic reaction by adding a substrate mixture containing acetyl-CoA, ATP, and bicarbonate.[7]

    • After a set incubation period, stop the reaction and measure the amount of malonyl-CoA produced, or a byproduct like ADP, using a suitable detection method (e.g., spectrophotometry or HPLC).[6][7][8]

  • Data Analysis:

    • Calculate the percentage of ACCase inhibition for each concentration of the test compound relative to an untreated control.

    • Plot the inhibition percentage against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

ACCase_Inhibition_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Extract 1. Extract ACCase from susceptible plant Incubate 3. Incubate enzyme with compound in 96-well plate Extract->Incubate Prepare_Compound 2. Prepare serial dilutions of test compound Prepare_Compound->Incubate Add_Substrate 4. Initiate reaction with substrate cocktail Incubate->Add_Substrate Measure 5. Measure reaction product (e.g., ADP) Add_Substrate->Measure Calculate 6. Calculate % inhibition vs. control Measure->Calculate Plot 7. Plot dose-response curve Calculate->Plot IC50 8. Determine IC50 value Plot->IC50

Caption: Workflow for the in vitro ACCase inhibition assay.

Whole-Plant Herbicidal Efficacy Bioassay

This protocol evaluates the herbicidal effect of the compound on whole plants grown under controlled conditions.[9]

Protocol Steps:

  • Plant Cultivation:

    • Grow a selection of grass and broadleaf weed species from seed in pots containing a standard soil mix.[9]

    • Maintain the plants in a greenhouse or growth chamber with controlled temperature, humidity, and light.[10]

  • Herbicide Application:

    • When the plants reach a specific growth stage (e.g., 2-3 leaf stage), apply a range of doses of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid.[9]

    • The application should be made using a calibrated sprayer to ensure uniform coverage.[11]

    • Include an untreated control group for comparison.[12]

  • Evaluation:

    • Assess the plants for signs of injury at regular intervals after treatment (e.g., 7, 14, and 21 days).[10]

    • Visual injury ratings can be based on a scale of 0% (no effect) to 100% (plant death).

    • At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight.[10]

  • Data Analysis:

    • Calculate the percent growth reduction for each dose relative to the untreated control.

    • Determine the GR50 value (the dose required to cause a 50% reduction in plant growth) by plotting the growth reduction against the herbicide dose.[10]

Data Presentation and Interpretation

The results from the experimental protocols should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro ACCase Inhibition Data

Compound Concentration (µM)% Inhibition (Mean ± SE)
0 (Control)0 ± 0
0.0112.5 ± 2.1
0.148.9 ± 3.5
185.2 ± 1.8
1098.1 ± 0.9
IC50 (µM) ~0.11

Table 2: Hypothetical Whole-Plant Bioassay Results (21 Days After Treatment)

Weed SpeciesPlant FamilyGR50 (g a.i./ha)
Avena fatua (Wild Oat)Poaceae (Grass)55
Setaria faberi (Giant Foxtail)Poaceae (Grass)48
Abutilon theophrasti (Velvetleaf)Malvaceae (Broadleaf)> 1000
Amaranthus retroflexus (Redroot Pigweed)Amaranthaceae (Broadleaf)> 1000

The data in Table 2 would indicate that 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid exhibits potent herbicidal activity against grass species while showing good selectivity for broadleaf species, a characteristic feature of ACCase inhibitors.

Considerations for Further Development

  • Formulation: To enhance its efficacy and ease of application, the active ingredient would need to be formulated with adjuvants, such as surfactants and solvents.

  • Crop Safety: Extensive testing on various crop species would be necessary to establish its safety profile for use in agriculture.

  • Resistance Management: The potential for weeds to develop resistance to this compound should be considered.[13] Strategies to mitigate resistance, such as rotating with herbicides that have different modes of action, would be important.[13]

  • Environmental Fate: Studies on the soil persistence, mobility, and degradation of the compound are crucial to assess its environmental impact. ACCase inhibitors generally have limited residual activity in the soil.[14]

Conclusion

The structural characteristics of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid make it a promising candidate for development as a selective, post-emergence herbicide for the control of grass weeds. The protocols outlined in this document provide a solid foundation for its initial evaluation. Further research into its formulation, crop safety, and environmental profile will be essential to fully realize its potential in modern agriculture.

References

  • Takano, H. K., Ovejero, R. F. L., Belchior, G. G., Maymone, G. P. L., & Dayan, F. E. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola, 78(1). [Link][5][13]

  • Takano, H., Ovejero, R. F. L., Maymone, G. P. L., & Dayan, F. E. (2021). Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. Weed Technology, 35(4), 569-577. [Link][3]

  • Takano, H. K., Ovejero, R. F. L., Belchior, G. G., Maymone, G. P. L., & Dayan, F. E. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. SciSpace. [Link][14]

  • Madsen, J. D., Wersal, R. M., & Woolf, K. (2015). General guidelines for sound, small-scale herbicide efficacy research. Journal of Aquatic Plant Management, 53, 15-23. [Link][12]

  • Schoenau, J. J., & Johnson, E. N. (2001). Using a Plant Bioassay to Detect Herbicide Residue. University of Saskatchewan. [Link]

  • Burgos, N. R., & Standards, E. (2015). Whole-Plant and Seed Bioassays for Resistance Confirmation. Weed Science, 63(S1), 152-165. [Link][15][16]

  • Jo, I., Lee, H., & Park, K. (2020). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. Plants, 9(11), 1469. [Link][17]

  • Scarabel, L., & Varotto, S. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52923. [Link][9]

  • Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. APVMA. [Link][11]

  • Moss, S., & Tardif, F. (2007). European Guidelines to conduct herbicide resistance tests. Weed Research, 47(5), 377-389. [Link][10]

  • Leaf, Root & Fruit. (2024). How to Conduct a Bioassay to Test for Herbicide Contamination. [Link][18]

  • Department of Agriculture. (n.d.). Guidelines for Herbicide Registration Trials: Cotton. [Link][19]

  • Chaudhari, S. B., et al. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical field. Heliyon, 10(11), e32434. [Link][20]

  • Li, S., et al. (2019). Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabditis elegans Using a Partially Purified Protein Extract. ACS Omega, 4(7), 12196-12204. [Link][7]

  • Ogawa, Y., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(10), 101623. [Link][21]

  • Trepka, R. D., et al. (1974). Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides. Journal of Agricultural and Food Chemistry, 22(6), 1111-1117. [Link][22]

  • Harriman, G., et al. (2016). Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats. PNAS, 113(13), E1796-E1805. [Link][8]

  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Journal of Fluorine Chemistry, 131(11), 1137-1147. [Link][1]

  • Nimbus Therapeutics. (n.d.). Acetyl-CoA Carboxylase Inhibition by ND-630 Inhibits Fatty Acid Synthesis and Stimulates Fatty Acid Oxidation in Cultured Cells and in Experimental Animals. [Link][23]

  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589. [Link][2]

  • Yan, Z., et al. (2000). Synthesis and herbicidal activity of optically active methyl 3-hydroxy-4-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]pentanoates. Journal of Agricultural and Food Chemistry, 48(9), 4224-4228. [Link][24]

  • Google Patents. (n.d.). Herbicidal composition comprising glyphosate, glufosinate or their salts. [25]

  • Zhang, Y., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(18), 6098. [Link][26]

Sources

Application Note: Advanced NMR Sample Preparation for 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid is a highly functionalized fluorinated organic acid frequently encountered in drug development and medicinal chemistry. Structural elucidation and quantitative analysis of this compound require robust multinuclear NMR spectroscopy ( 1 H, 13 C, and 19 F). The presence of both an isolated aromatic fluorine and a trifluoromethyl (-CF 3​ ) group provides excellent handles for 19 F NMR. Fluorine-19 is an ideal nucleus for NMR because it boasts 100% natural abundance, a spin of 1/2, and a massive chemical shift dispersion spanning nearly 800 ppm[1].

To achieve research-grade spectra, sample preparation cannot be treated as a mere dissolution step; it must be approached as a highly controlled, self-validating analytical workflow.

Strategic Considerations & Causality (E-E-A-T)

As an Application Scientist, it is critical to understand why specific protocols are employed rather than just following them blindly.

Solvent Selection and Dimerization Dynamics Carboxylic acids naturally form hydrogen-bonded dimers in non-polar solvents like Chloroform-d (CDCl 3​ ). This dynamic exchange broadens the acidic proton signal and subtly alters the local electronic environment of the chiral center. Causality: Utilizing a polar, hydrogen-bond accepting solvent like DMSO-d 6​ or Methanol-d 4​ disrupts these dimers, forcing the analyte into a monomeric state. This yields sharper, highly reproducible peaks and stabilizes chemical shifts.

Paramagnetic Impurities and Field Homogeneity Trace metals (e.g., Fe 2+ , Cu 2+ ) or suspended solid particulates dramatically reduce T1​ and T2​ relaxation times, causing severe line broadening[2]. Furthermore, solid particles distort magnetic field homogeneity because the magnetic susceptibility of a solid particle differs from that of the surrounding solution[3]. Causality: Rigorous physical filtration is mandatory. A sample containing suspended particles has a field homogeneity distortion around every single particle, leading to indistinct spectra that cannot be corrected by shimming[3].

19 F Relaxation Dynamics for Quantitative NMR (qNMR) The -CF 3​ group often exhibits extended longitudinal relaxation times ( T1​ ) due to its free rotation and the lack of nearby protons for efficient dipole-dipole relaxation. Typical T1​ times for 19 F analytes range from 1.2 to 4.8 seconds[4]. Causality: For quantitative accuracy, the recycle delay ( D1​ ) must be extended to 7−10×T1​ . This requires setting D1​ between 20 and 35 seconds to ensure complete magnetization recovery before the next radiofrequency pulse[4].

Quantitative Data & Selection Matrices

Table 1: Analyte NMR Nuclei Characteristics
NucleusSpin (I)Natural Abundance (%)Relative ReceptivityTarget Mass per 0.6 mL
1 H1/299.981.0005 - 25 mg[3]
19 F1/2100.00.8305 - 15 mg
13 C1/21.070.0001715 - 30 mg[2]
Table 2: Solvent Selection Matrix
Deuterated SolventDimerization RiskResidual 1 H Peak (ppm)Suitability for this Analyte
Chloroform-d (CDCl 3​ )High7.26Low (Acid peak broadens, shifts variably)
Methanol-d 4​ (CD 3​ OD)Low3.31, 4.87High (Exchanges acidic proton, sharpens others)
DMSO-d 6​ Low2.50, 3.33Optimal (Excellent solubility, stable shifts)
Table 3: Recommended Internal Standards for 19 F NMR
StandardChemical Shift (ppm)VolatilitySuitability
Trichlorofluoromethane (CFCl 3​ )0.00High (BP 23.7 °C)Good for shift referencing; poor for qNMR[1]
Hexafluorobenzene (HFB)-164.9ModerateGood, but aromatic signals may overlap[5]
3,5-Bis(trifluoromethyl)benzoic acid-61.3Low (Solid)Excellent for qNMR; highly pure primary CRM[4]

Experimental Protocols

Protocol 1: Gravimetric Preparation & Dissolution

A self-validating approach to ensure optimal Signal-to-Noise (S/N) without concentration-induced viscosity.

  • Tare & Weigh: Using an analytical balance (0.01 mg precision), weigh exactly 15.0 mg of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid into a clean 2 mL glass vial.

  • Standard Addition (For qNMR): Accurately weigh and add 2.0 mg of 3,5-BTFMBA as an internal standard[4].

  • Solvent Addition: Add exactly 0.60 mL of DMSO-d 6​ (containing 0.03% v/v TMS).

  • Homogenization: Vortex the vial for 30 seconds. Visually inspect the vial against a strong light source to ensure absolute dissolution.

Protocol 2: Filtration and Tube Loading

Critical for preventing magnetic susceptibility distortions.

  • Filter Preparation: Pack a small, tight plug of non-glass cotton wool into the narrowest part of a clean Pasteur pipette[3][6]. Note: Glass wool can sometimes introduce paramagnetic impurities if not highly pure.

  • Filtration: Pass the dissolved sample through the pipette directly into a high-quality 5 mm precision NMR tube (e.g., Wilmad 528-PP)[3][7].

  • Volume Validation: Ensure the liquid height is exactly 40-50 mm (~0.55 - 0.60 mL)[2][3]. Validation Check: Shorter samples are impossible to shim correctly; taller samples waste costly solvent and induce thermal convection gradients[3].

  • Sealing: Cap the tube tightly. Push the cap fully onto the tube to minimize solvent evaporation[3].

Protocol 3: Spectrometer Setup & Acquisition Parameters
  • Insertion & Locking: Insert the tube into the spinner, gauge to the correct depth, and load into the spectrometer. Lock onto the deuterium signal of DMSO-d 6​ .

  • Shimming: Perform gradient shimming (e.g., TopShim) on the Z-axis to optimize field homogeneity.

  • 19 F Acquisition Parameters:

    • Pulse Sequence: Use an inverse gated decoupling sequence to suppress Nuclear Overhauser Effect (NOE) if quantifying[8].

    • Spectral Width: Set to cover +50 to -250 ppm to capture both the -CF 3​ (approx. -62 ppm) and the Ar-F (approx. -110 to -120 ppm)[1].

    • Relaxation Delay ( D1​ ): Set to ≥25 seconds to ensure complete relaxation of the -CF 3​ fluorines[4].

Visualizations

Workflow Start Analyte: 2-[2-Fluoro-4-(trifluoromethyl) phenyl]propanoic Acid Weigh Gravimetric Weighing (15.0 mg Analyte + IS) Start->Weigh Dissolve Dissolution (0.6 mL DMSO-d6) Weigh->Dissolve Filter Filtration (Cotton Wool Plug) Dissolve->Filter Load Transfer to 5mm Precision NMR Tube Filter->Load Acquire Multinuclear Acquisition (1H, 13C, 19F) Load->Acquire

Step-by-step workflow for optimal NMR sample preparation of fluorinated organic acids.

Causality Solvent Solvent Selection NonPolar Non-Polar (CDCl3) Solvent->NonPolar Polar Polar Aprotic (DMSO-d6) Solvent->Polar Dimer Carboxylic Acid Dimerization NonPolar->Dimer Monomer Hydrogen Bonding with Solvent Polar->Monomer Broad Broad, Shifting -OH Signal Dimer->Broad Sharp Sharp, Reproducible Signals Monomer->Sharp

Mechanistic impact of solvent choice on the NMR signal quality of carboxylic acids.

References

  • [2] Title: NMR Sample Preparation: The Complete Guide - Organomation | Source: organomation.com | 2

  • [7] Title: NMR Sample Preparation Guidelines | Source: cam.ac.uk | 7

  • [3] Title: NMR Sample Preparation | College of Science and Engineering | Source: umn.edu | 3

  • [6] Title: NMR Sample Preparation - Western University | Source: uwo.ca |6

  • [4] Title: Certified Reference Materials for ¹⁹F NMR - MilliporeSigma | Source: sigmaaldrich.com | 4

  • [1] Title: Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia | Source: wikipedia.org | 1

  • [5] Title: Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research | Source: dtic.mil |5

  • [8] Title: Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening | ACS Omega | Source: acs.org |8

Sources

Asymmetric synthesis of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Asymmetric Synthesis of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid: A Modern Approach via Catalytic Hydrogenation

Introduction: The Significance of Chiral Profens

The 2-arylpropanoic acids, commonly known as "profens," represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs). Their therapeutic action is primarily derived from the inhibition of cyclooxygenase (COX) enzymes. It is a well-established principle in pharmacology that the biological activity of profens, such as ibuprofen and naproxen, resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer is often less active or can contribute to undesirable side effects. Consequently, the development of robust, efficient, and highly stereoselective methods to access single-enantiomer profens is of paramount importance to the pharmaceutical industry.[1][2]

This guide focuses on the asymmetric synthesis of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid, a fluorinated analogue within the profen family. The introduction of fluorine and trifluoromethyl groups can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making such analogues valuable targets in drug discovery.[3][4]

We will provide an in-depth exploration of catalytic asymmetric hydrogenation, the most atom-economical and powerful strategy for establishing the critical chiral center in these molecules.[2][5] This will be supplemented with detailed, field-tested protocols, from the synthesis of the key prochiral precursor to the final analysis of enantiomeric purity.

The Strategic Approach: Asymmetric Hydrogenation

The most direct and efficient route to chiral profens is the asymmetric hydrogenation of the corresponding prochiral α-arylpropenoic acid.[6] This reaction involves the addition of two hydrogen atoms across the carbon-carbon double bond with a high degree of facial selectivity, controlled by a chiral catalyst.[7]

Causality of the Method: Why Asymmetric Hydrogenation?
  • Atom Economy: The reaction is highly efficient, incorporating all atoms from the hydrogen molecule into the product with the catalyst being used in substoichiometric amounts. This minimizes waste, aligning with the principles of green chemistry.[8]

  • High Enantioselectivity: Modern chiral catalysts, particularly those based on Ruthenium (Ru) and Rhodium (Rh), can achieve exceptionally high levels of enantiomeric excess (ee), often exceeding 99%.[5][9]

  • Process Scalability: The methodology is well-established and has been successfully implemented on an industrial scale for the production of commercial drugs like (S)-Naproxen.[1]

The overall synthetic workflow is a two-step process: first, the synthesis of the prochiral acrylate precursor, followed by the key asymmetric hydrogenation step.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Asymmetric Synthesis & Analysis A 2-Fluoro-4-(trifluoromethyl)benzaldehyde B Prochiral Acrylate Precursor (2-[2-Fluoro-4-(trifluoromethyl)phenyl]propenoic acid) A->B Knoevenagel Condensation C Asymmetric Hydrogenation B->C D (S)-2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid C->D E Chiral HPLC Analysis D->E F High Enantiomeric Excess Product E->F G A [Ru(L)]²⁺ Active Catalyst B [RuH₂(L)] Dihydride Species A->B + H₂ (Oxidative Addition) C Substrate Coordination Complex B->C + Substrate D Migratory Insertion (Enantiodetermining Step) C->D 1st Hydride Transfer E Reductive Elimination D->E 2nd Hydride Transfer E->A - Product (Regeneration)

Figure 2. Simplified inner-sphere mechanism for Ru-catalyzed asymmetric hydrogenation.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reactions involving hydrogen gas must be conducted behind a blast shield in a properly rated high-pressure reactor.

Protocol 1: Synthesis of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propenoic Acid (Precursor)

This protocol utilizes a Knoevenagel-Doebner condensation.

  • Reagents & Equipment:

    • 2-Fluoro-4-(trifluoromethyl)benzaldehyde

    • Malonic acid

    • Pyridine (as solvent and base)

    • Piperidine (as catalyst)

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle

    • Hydrochloric acid (HCl), concentrated

    • Diethyl ether

    • Magnesium sulfate (MgSO₄)

    • Rotary evaporator

  • Procedure:

    • To a 250 mL round-bottom flask, add 2-Fluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3.0 eq).

    • Add piperidine (0.1 eq) to the mixture.

    • Equip the flask with a reflux condenser and heat the mixture to 80-90 °C with stirring for 4-6 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice and concentrated HCl (4.0 eq) with vigorous stirring. A precipitate should form.

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

    • For enhanced purity, the crude product can be dissolved in diethyl ether, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the propenoic acid precursor as a solid.

Protocol 2: Asymmetric Hydrogenation of the Precursor

This protocol is adapted from established procedures for profen synthesis using a Ru-BINAP type catalyst. [5]

  • Reagents & Equipment:

    • 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propenoic acid (Substrate)

    • (S)-Ru(OAc)₂(BINAP) or a similar chiral Ru(II) catalyst

    • Methanol (degassed, anhydrous)

    • High-pressure autoclave (e.g., Parr reactor) equipped with a glass liner and magnetic stir bar

    • Hydrogen gas (high purity)

    • Inert gas (Argon or Nitrogen) supply

  • Procedure:

    • Reactor Setup: Place the substrate and a magnetic stir bar into the glass liner of the high-pressure reactor.

    • Inerting: Assemble the reactor and purge the system thoroughly with an inert gas (e.g., Argon) for 10-15 minutes to remove all oxygen.

    • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed, anhydrous methanol to dissolve the substrate. Subsequently, add the chiral Ruthenium catalyst. The substrate-to-catalyst (S/C) ratio is a critical parameter and typically ranges from 1000:1 to 5000:1.

    • Reaction Conditions: Seal the reactor. Purge the system 3-5 times with hydrogen gas before pressurizing to the desired pressure (e.g., 10-50 bar H₂).

    • Commence stirring and heat the reactor to the target temperature (e.g., 40-60 °C).

    • Maintain the reaction under these conditions for 12-24 hours. The reaction progress can be monitored by taking aliquots (after safely venting and re-purging the reactor) and analyzing by ¹H NMR or HPLC.

    • Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge with inert gas.

    • Remove the reaction mixture and concentrate it using a rotary evaporator to remove the methanol.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final product.

Protocol 3: Determination of Enantiomeric Excess (ee) by Chiral HPLC

This protocol provides a general workflow for analyzing the stereochemical purity of the final product. [10]

  • Equipment & Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

    • HPLC-grade hexane and isopropanol

    • Trifluoroacetic acid (TFA)

    • Sample vials

  • Procedure:

    • Sample Preparation: Prepare a stock solution of the final product at approximately 1 mg/mL in the mobile phase. Prepare a solution of the racemic starting material (or a racemate produced by non-chiral hydrogenation) as a reference.

    • Mobile Phase Preparation: A typical mobile phase for profen analysis is a mixture of hexane and isopropanol (e.g., 95:5 v/v) with a small amount of an acidic modifier (e.g., 0.1% TFA) to improve peak shape. The mobile phase must be filtered and degassed.

    • HPLC Conditions:

      • Column: Chiralcel OD-H (or equivalent)

      • Mobile Phase: Hexane:Isopropanol:TFA (e.g., 95:5:0.1)

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm

      • Injection Volume: 10 µL

    • Analysis:

      • First, inject the racemic sample to determine the retention times of both the (R)- and (S)-enantiomers and to ensure baseline separation.

      • Next, inject the synthesized sample.

      • Integrate the peak areas for each enantiomer.

    • Calculation: Calculate the enantiomeric excess using the formula:

      • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

G A Prepare Sample (1 mg/mL in Mobile Phase) B Inject Racemic Standard (Identify R/S Peaks) A->B C Inject Synthesized Sample A->C D Acquire Chromatogram B->D C->D E Integrate Peak Areas (Area_major, Area_minor) D->E F Calculate ee% E->F

Sources

Formulation of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Strategies for 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid

Executive Summary & Physicochemical Rationale

As a Senior Application Scientist, navigating the formulation of highly lipophilic, weakly acidic active pharmaceutical ingredients (APIs) requires a mechanistic understanding of their physicochemical constraints. The compound 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid is a novel 2-arylpropionic acid derivative. Structurally homologous to non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen and pelubiprofen, it is classified as a Biopharmaceutics Classification System (BCS) Class II molecule—characterized by high membrane permeability but exceptionally poor aqueous solubility[1].

The causality behind its formulation challenges lies in its functional groups:

  • Trifluoromethyl (-CF 3​ ) Group: This highly electron-withdrawing and bulky moiety significantly increases the molecule's lipophilicity (estimated LogP > 4.0) and metabolic stability, driving its preference for lipidic environments over aqueous media[2].

  • Propanoic Acid Moiety: Imparts a weakly acidic nature (pKa ~4.2–4.6). In the acidic environment of the stomach (pH 1.2), the drug remains unionized and practically insoluble, leading to erratic dissolution, poor oral bioavailability, and localized gastrointestinal (GI) toxicity (ulceration)[2].

To overcome these barriers, this guide details two field-proven, self-validating formulation pathways: a Topical Nanoemulgel (NEG) to bypass GI toxicity and first-pass metabolism, and a Tromethamine (THAM) Salt Synthesis to enhance oral dissolution kinetics.

Strategic Formulation Pathways

Pathway A: Topical Nanoemulgel (NEG) Delivery

Topical delivery of 2-arylpropionic acids is notoriously difficult due to the stratum corneum's barrier function. However, formulating the API into an oil-in-water (O/W) nanoemulsion drastically reduces the droplet size (<200 nm), exponentially increasing the surface area for drug transfer. Studies on homologous compounds like flurbiprofen demonstrate that nanoemulsions can yield a 4.4-fold increase in bioavailability compared to oral administration[3].

Because low-viscosity nanoemulsions suffer from poor spreadability and skin retention, the system is integrated into a cross-linked polyacrylic acid (Carbopol) hydrogel matrix[4]. The hydrogel acts as a thermodynamic stabilizer, preventing Ostwald ripening and droplet coalescence while acting as a controlled-release drug reservoir[4].

Caption: Experimental workflow for the formulation of the API-loaded topical nanoemulgel.

Pathway B: Tromethamine (THAM) Salt Formation for Oral Delivery

For systemic applications requiring oral dosing, salt formation is the most robust strategy. Reacting the free acid with Tromethamine (an alkaline amine buffer) creates an ion-pair complex.

The Causality of THAM: When the THAM salt enters the acidic gastric fluid, the tromethamine acts as an in-situ microenvironmental buffer. It temporarily raises the pH immediately surrounding the dissolving drug particle, preventing the rapid precipitation of the free acid that typically plagues BCS Class II profens. This mechanism has been definitively proven to increase the solubility of related drugs like pelubiprofen by up to 20,000 times in pH 1.2 media[5].

Caption: Logical relationship and dissolution kinetics of the API-Tromethamine salt.

Detailed Experimental Protocols

Protocol 1: Preparation of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid Nanoemulgel

This protocol is designed as a self-validating system; intermediate dynamic light scattering (DLS) checks ensure the nanoemulsion is viable before gel integration.

Step 1: Oil Phase Preparation

  • Accurately weigh 2.0 g of the API.

  • Dissolve the API in 10.0 g of Capryol 90 (propylene glycol monocaprylate) under magnetic stirring at 40°C. Rationale: Capryol 90 is selected for its high solubilization capacity for lipophilic fluorinated compounds.

Step 2: Aqueous Phase Preparation

  • In a separate beaker, combine 15.0 g of Tween 80 (surfactant) and 7.5 g of Transcutol P (co-surfactant).

  • Add double-distilled water to bring the aqueous phase to 65.5 g. Heat to 40°C to match the oil phase temperature, preventing premature API precipitation upon mixing[3].

Step 3: Emulsification & Size Reduction

  • Slowly add the aqueous phase to the oil phase dropwise while subjecting the mixture to high-shear homogenization at 12,000 rpm for 15 minutes. This creates a coarse emulsion.

  • Transfer the coarse emulsion to an ultrasonic processor (probe sonicator). Sonicate at 40% amplitude for 15 minutes in an ice bath (1 minute ON, 30 seconds OFF). Causality: Acoustic cavitation provides the extreme shear forces necessary to break droplets down to the nanometer scale (<100 nm).

  • Validation Checkpoint: Analyze a 1:100 diluted aliquot via DLS. Proceed only if the Polydispersity Index (PDI) is < 0.25 and mean droplet size is < 100 nm.

Step 4: Hydrogel Matrix Synthesis & Integration

  • Disperse 1.0 g of Carbopol 940 in 100 mL of distilled water. Allow it to hydrate overnight to ensure complete polymer swelling.

  • Slowly fold the validated nanoemulsion (from Step 3) into the Carbopol dispersion using a mechanical stirrer at 500 rpm.

  • Neutralization: Add Triethanolamine (TEA) dropwise until the pH reaches 5.5–6.5. Causality: Un-neutralized Carbopol is tightly coiled and fluid. TEA ionizes the carboxylic groups on the polymer backbone; the resulting electrostatic repulsion uncoils the polymer, instantly forming a highly viscous, stable gel network.

Protocol 2: Synthesis of the API-Tromethamine Salt

Step 1: Reaction Setup

  • Dissolve 10.0 mmol of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid in 50 mL of anhydrous ethanol in a round-bottom flask. Heat to 50°C under continuous stirring.

  • In a separate vial, dissolve 10.0 mmol of Tromethamine (THAM) in 10 mL of a 1:1 ethanol/water mixture.

Step 2: Neutralization and Crystallization

  • Add the THAM solution dropwise to the API solution over 15 minutes. Stir the mixture at 50°C for 2 hours to ensure complete acid-base neutralization.

  • Evaporate the solvent using a rotary evaporator under reduced pressure until a viscous residue forms.

  • Add 20 mL of cold acetone to the residue and scratch the sides of the flask with a glass rod to induce crystallization.

  • Filter the resulting white precipitate under a vacuum and wash with cold acetone.

  • Validation Checkpoint: Dry the crystals in a vacuum oven at 40°C for 24 hours. Confirm salt formation via Fourier Transform Infrared Spectroscopy (FT-IR)—look for the disappearance of the sharp carboxylic acid C=O stretch (~1700 cm⁻¹) and the appearance of carboxylate anion stretches (~1550 cm⁻¹)[5].

Quantitative Data Presentation

The following tables summarize the target physicochemical metrics and expected validation data based on homologous propionic acid derivatives.

Table 1: Comparative Solubility Profile (Free Acid vs. THAM Salt) Data extrapolated from established baselines for fluorinated profens and pelubiprofen THAM salts[5].

MediumpHFree Acid Solubility (µg/mL)THAM Salt Solubility (µg/mL)Fold Enhancement
Simulated Gastric Fluid (SGF)1.2< 2.5> 50,000> 20,000x
Acetate Buffer4.0~ 15.0> 60,000> 4,000x
Simulated Intestinal Fluid (SIF)6.8~ 50.0> 85,000> 1,700x
Distilled Water7.0~ 8.0> 90,000> 11,000x

Table 2: Quality Control Metrics for the API Nanoemulgel Validation parameters required to ensure thermodynamic stability and optimal transdermal flux[3],[4].

ParameterTarget SpecificationAnalytical MethodCausality / Rationale
Droplet Size < 100 nmDynamic Light ScatteringSmaller droplets drastically increase surface area for skin permeation.
PDI < 0.25Dynamic Light ScatteringEnsures a monodisperse system, preventing Ostwald ripening.
Zeta Potential < -30 mVElectrophoretic Light Scat.High negative charge provides electrostatic repulsion, preventing droplet coalescence.
Entrapment Efficiency > 95%HPLC (UV detection at ~247 nm)Confirms the highly lipophilic API is fully partitioned into the oil core.
pH 5.5 – 6.5PotentiometryMatches the acid mantle of human skin to prevent topical irritation.

References

  • Kesavan Bhaskar et al., "Lipid nanoparticles for transdermal delivery of flurbiprofen: formulation, in vitro, ex vivo and in vivo studies." Lipids in Health and Disease, 2009.3

  • Jin-Ju Byeon et al., "Development of Pelubiprofen Tromethamine with Improved Gastrointestinal Safety and Absorption." Pharmaceutics (PMC), 2021. 5

  • R.P. Singh et al., "Nanoemulgel: A Novel Nano Carrier as a Tool for Topical Drug Delivery." Pharmaceutics (PMC), 2022. 4

  • A. Abula et al., "Metal organic frameworks as a drug delivery system for flurbiprofen." International Journal of Nanomedicine (Semantic Scholar), 2018. 2

  • E. Kesisoglou et al., "Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling to Predict the Impact of CYP2C9 Genetic Polymorphisms, Co-Medication and Formulation on the Pharmacokinetics and Pharmacodynamics of Flurbiprofen." Pharmaceutics (PMC), 2021. 1

Sources

In Vivo Dosing Protocol and Preclinical Strategy for 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid: A Novel Anti-Inflammatory Candidate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vivo evaluation of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid, a novel compound with potential non-steroidal anti-inflammatory drug (NSAID) properties. Given its structural similarity to established NSAIDs, we hypothesize a mechanism of action involving the inhibition of prostaglandin synthesis. This guide is designed to provide researchers with a robust framework, from initial preclinical considerations and formulation strategies to a detailed, step-by-step protocol for assessing anti-inflammatory efficacy in a validated animal model. Emphasizing scientific integrity and ethical best practices, this document integrates causality-driven experimental choices, self-validating protocols, and authoritative references to ensure reproducible and reliable outcomes.

Introduction and Scientific Background

2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid is a propanoic acid derivative. Its structural features suggest it may belong to the class of non-steroidal anti-inflammatory drugs (NSAIDs). A closely related analog, Flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid), is a potent inhibitor of prostaglandin synthesis[1][2]. Prostaglandins are key lipid mediators of inflammation, pain, and fever[3]. Therefore, it is hypothesized that 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for prostaglandin production.

This protocol outlines a foundational in vivo study using the carrageenan-induced paw edema model in rodents, a standard and well-characterized model for evaluating acute inflammation and the efficacy of novel NSAIDs[4][5].

Hypothesized Mechanism of Action: COX Inhibition

The primary mechanism of action for most NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are central to the inflammatory cascade.

prostaglandin_synthesis_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (Stimulated by injury) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases cox_enzymes COX-1 / COX-2 Enzymes arachidonic_acid->cox_enzymes Metabolized by prostaglandins Prostaglandins (PGE2, PGF2α, etc.) cox_enzymes->prostaglandins Synthesizes inflammation Inflammation (Vasodilation, Edema, Pain) prostaglandins->inflammation Mediates nsaid Hypothesized Action of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid nsaid->cox_enzymes Inhibits

Caption: Hypothesized inhibition of the prostaglandin synthesis pathway by the test compound.

Preclinical and Formulation Strategy

A successful in vivo study hinges on meticulous planning, particularly concerning the animal model and test article formulation. The choices made at this stage directly impact data quality and reproducibility.

Rationale for Animal Model Selection

The carrageenan-induced paw edema model is a widely used and validated model for screening acute anti-inflammatory drugs[6].

  • Mechanism: Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (1.5-5 hours) is primarily driven by prostaglandins, making it ideal for assessing potential COX inhibitors[6].

  • Translatability: This model provides a reliable preliminary assessment of a compound's anti-inflammatory potential before advancing to more complex chronic models.

  • Quantitative Endpoint: The primary endpoint, paw volume, is easily and accurately measured, providing a clear quantitative measure of efficacy.

Vehicle Selection for Poorly Soluble Compounds

Propanoic acid derivatives are often poorly soluble in aqueous solutions, a significant hurdle for in vivo administration[7][8]. The choice of vehicle is critical to ensure consistent and accurate dosing. An inappropriate vehicle can lead to poor bioavailability, precipitation of the compound at the injection site, and high variability in results[9].

The following workflow provides a systematic approach to vehicle selection.

vehicle_selection_workflow start Start: Characterize Compound Solubility aqueous_check Is compound soluble in aqueous buffer (e.g., PBS)? start->aqueous_check aqueous_solution Use Buffered Aqueous Solution (e.g., PBS pH 7.4) aqueous_check->aqueous_solution Yes suspension_check Can a stable, uniform suspension be formed? aqueous_check->suspension_check No end Final Formulation Selected aqueous_solution->end suspension Formulate Suspension (e.g., 0.5% CMC, 0.25% Tween 80 in saline) suspension_check->suspension Yes lipid_check Is compound soluble in pharmaceutical oils? suspension_check->lipid_check No suspension->end lipid_solution Use Lipid-Based Vehicle (e.g., Corn oil, Sesame oil) lipid_check->lipid_solution Yes fail Re-evaluate compound or consider advanced formulations (e.g., cyclodextrins, nanoparticles) lipid_check->fail No lipid_solution->end

Caption: Decision workflow for selecting an appropriate dosing vehicle.

For this protocol, we will proceed with a common and robust choice for preclinical studies: a suspension in an aqueous vehicle.

Ethical Considerations in Animal Research

All animal experiments must be conducted in compliance with applicable laws and regulations and should be approved by an Institutional Animal Care and Use Committee (IACUC)[10]. The principles of the "Three Rs" (Replacement, Reduction, and Refinement) must be strictly adhered to[11].

  • Replacement: Justify why non-animal alternatives are not suitable for the study's objectives[12].

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant data. Power analysis should be performed to determine appropriate group sizes.

  • Refinement: Minimize any potential pain, suffering, or distress. This includes using appropriate handling techniques, determining humane endpoints, and ensuring proper anesthesia and analgesia where applicable[11][13].

Detailed In Vivo Protocol: Carrageenan-Induced Paw Edema

This protocol details the procedure for evaluating the anti-inflammatory activity of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid following oral administration in rats.

Materials and Reagents
Reagent/MaterialSupplier/GradeNotes
2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic AcidSynthesis-grade, >98% purityTest Article
IndomethacinSigma-Aldrich, Cat# I7378Positive Control
λ-CarrageenanSigma-Aldrich, Cat# C3889Phlogistic Agent
Carboxymethylcellulose (CMC), sodium saltSigma-Aldrich, Cat# C5678Suspending Agent
Tween 80Sigma-Aldrich, Cat# P1754Surfactant/Wetting Agent
0.9% Saline SolutionSterile, for injectionVehicle Base
Male Wistar or Sprague-Dawley ratsCharles River or equivalent180-220 g body weight
Digital PlethysmometerUgo Basile or equivalentFor paw volume measurement
Oral Gavage Needles18-gauge, straightFor compound administration
Syringes1 mL and 3 mL-
Analytical Balance-For weighing compounds
Preparation of Dosing Formulations

This protocol assumes a dose volume of 5 mL/kg.

  • Vehicle (0.5% CMC / 0.25% Tween 80 in Saline):

    • To 90 mL of 0.9% saline, slowly add 0.5 g of CMC while stirring vigorously to prevent clumping.

    • Heat gently (to ~40°C) while stirring until the CMC is fully dissolved.

    • Cool to room temperature.

    • Add 0.25 mL of Tween 80.

    • Adjust the final volume to 100 mL with 0.9% saline. Store at 4°C.

  • Test Article Formulation (Example: 10 mg/kg dose):

    • For a 200 g rat receiving a 5 mL/kg dose, the total volume is 1 mL. The required concentration is 2 mg/mL.

    • Calculate the total volume needed for the study group (e.g., 6 rats + ~20% overage).

    • Weigh the required amount of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid.

    • Create a paste by adding a small amount of vehicle and triturating with a mortar and pestle.

    • Gradually add the remaining vehicle while stirring continuously to form a homogenous suspension.

  • Positive Control (Indomethacin, 10 mg/kg):

    • Prepare a 2 mg/mL suspension following the same procedure as for the test article.

Experimental Workflow

G A Acclimatize Animals (≥ 5 days) B Fast overnight (~12h) with free access to water A->B C Group animals (n=6 per group) - Vehicle Control - Positive Control (Indomethacin) - Test Compound (e.g., 10, 30, 100 mg/kg) B->C D Measure baseline left hind paw volume (V0) C->D E Administer compounds orally (p.o.) via gavage D->E F Wait 60 minutes (for absorption) E->F T = 0 min G Induce inflammation: Inject 0.1 mL 1% Carrageenan into subplantar region of left hind paw F->G T = 60 min H Measure paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan G->H T = 1h, 2h, 3h, 4h, 5h I Calculate paw edema (Vt - V0) and % inhibition H->I J Humane euthanasia and data analysis I->J

Caption: Step-by-step experimental workflow for the in vivo anti-inflammatory assay.

Step-by-Step Procedure
  • Acclimatization: House animals under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) for at least 5 days before the experiment, with free access to food and water.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing to ensure consistent gastric emptying and absorption. Water should be available ad libitum.

  • Grouping: Randomly assign animals to experimental groups (n=6 per group is a common starting point).

  • Baseline Measurement (T= -60 min): Gently restrain each rat and measure the volume of its left hind paw using a plethysmometer. This is the initial volume (V₀).

  • Dosing (T= -60 min): Administer the appropriate formulation (Vehicle, Positive Control, or Test Article) to each animal via oral gavage. The volume should be based on the animal's most recent body weight.

  • Inflammation Induction (T= 0 min): Exactly 60 minutes after oral dosing, inject 0.1 mL of a 1% (w/v) carrageenan solution (prepared fresh in 0.9% saline) into the subplantar tissue of the same paw used for baseline measurement.

  • Post-Induction Measurements: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

Data Analysis and Interpretation

Calculation of Results
  • Paw Edema (mL): For each animal at each time point, calculate the increase in paw volume.

    • Edema = Vₜ - V₀

  • Percent Inhibition of Edema (%): Calculate the percentage inhibition for each treated group relative to the vehicle control group at each time point.

    • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Data Presentation

Results should be summarized in a clear, tabular format.

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) ± SEM (at 3 hours)% Inhibition (at 3 hours)
Vehicle Control-Value-
Indomethacin10ValueValue
Test Compound10ValueValue
Test Compound30ValueValue
Test Compound100ValueValue

Table represents example data at a single time point (e.g., 3 hours), which is often the time of peak inflammation.

Statistical Analysis
  • Data should be expressed as mean ± Standard Error of the Mean (SEM).

  • Statistical significance between the vehicle control and treated groups should be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test such as Dunnett's or Tukey's test.

  • A p-value of < 0.05 is typically considered statistically significant.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High variability within groups Improper gavage technique; Inconsistent carrageenan injection; Non-homogenous drug suspension.Ensure all personnel are proficient in oral gavage; Standardize injection site and depth; Vortex drug suspension immediately before drawing each dose.
No effect observed in positive control Inactive indomethacin; Incorrect dose or formulation.Verify the source and storage of indomethacin; Re-check all calculations and preparation steps for the positive control.
Adverse events in animals (e.g., distress, mortality) Compound toxicity; Formulation vehicle toxicity.Conduct a preliminary acute toxicity or dose-range finding study[14]; Ensure vehicle components and concentrations are within safe limits for the species and route of administration[15].

References

  • ClinicalTrials.gov. (n.d.). Study Details | NCT00514358 | Fluconazole Pharmacokinetics in Infants. Retrieved from [Link]

  • Yamakawa, N., Suemasu, S., Watanabe, H., & Mizushima, T. (n.d.). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). [Inhibitory effect of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) on prostaglandin synthesis]. Retrieved from [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. PMC. Retrieved from [Link]

  • PubMed. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Retrieved from [Link]

  • Glenn, E. M., Rohloff, N., Bowman, B. J., & Lyster, S. C. (1973). The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug. PubMed. Retrieved from [Link]

  • Hussaini, S. M. (2022). Ethical considerations regarding animal experimentation. PMC. Retrieved from [Link]

  • Grant, S. M., & Clissold, S. P. (1989). Fluconazole. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in superficial and systemic mycoses. PubMed. Retrieved from [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]

  • The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]

  • Farooq, M., et al. (2021). Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates. PMC. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Retrieved from [Link]

  • American Psychological Association. (2022). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]

  • MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]

  • United Arab Emirates University. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Solubility of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. As a fluorinated propanoic acid derivative, understanding its physicochemical properties is key to successful formulation and experimentation. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Understanding the Molecule: A Chemist's Perspective

2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid is a small molecule characterized by a carboxylic acid group, rendering it a weak acid. The presence of a trifluoromethyl group and a fluorine atom on the phenyl ring significantly influences its electronic properties and, consequently, its solubility. The trifluoromethyl group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton, while also contributing to the molecule's lipophilicity.

This combination of being a weak acid and having low water solubility is a common challenge in drug development and requires a systematic approach to achieve desired concentrations in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid not dissolving in water?

A1: Due to its chemical structure, this compound is expected to have low intrinsic solubility in neutral water. The nonpolar trifluoromethylphenyl group dominates the molecule's character, making it prefer a non-aqueous, or fatty, environment. To dissolve it in an aqueous medium, you will likely need to modify the properties of the solvent or the compound itself.

Q2: I'm observing a precipitate when I add my stock solution (in an organic solvent) to an aqueous buffer. What is happening?

A2: This is a common phenomenon known as "crashing out." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. The organic solvent disperses in the aqueous phase, and the compound, no longer in its preferred solvent, precipitates out of the solution. To avoid this, consider the strategies outlined in the troubleshooting section below, such as preparing the final solution by evaporating the organic solvent or using a co-solvent system.

Q3: Can I increase the solubility by heating the solution?

A3: While heating can temporarily increase the solubility of many compounds, it is not always a reliable or recommended method for creating a stable stock solution. Upon cooling to room or physiological temperature, the compound may precipitate out. This can lead to inaccurate concentrations in your experiments. A better approach is to find a solvent system in which the compound is stable at the desired temperature.

Troubleshooting Guide: Strategies for Solubilization

When encountering solubility issues with 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid, a systematic approach is crucial. The following troubleshooting guide details several effective strategies, from simple pH adjustments to more complex formulation techniques.

Strategy 1: pH Adjustment

The solubility of ionizable compounds, such as carboxylic acids, is highly dependent on the pH of the solution. By increasing the pH of the aqueous medium above the pKa of the carboxylic acid, the compound will be deprotonated to its more soluble carboxylate salt form.

Causality: The Henderson-Hasselbalch equation dictates the ratio of the ionized (A-) to the non-ionized (HA) form of an acid at a given pH. When pH > pKa, the ionized, more polar, and thus more water-soluble form predominates.

Experimental Protocol:

  • Prepare a slurry of the compound in water or your desired aqueous buffer.

  • Slowly add a dilute basic solution (e.g., 0.1 M NaOH or KOH) dropwise while stirring continuously.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding the base until the compound fully dissolves. Note the final pH.

  • Important: Ensure the final pH is compatible with your experimental system (e.g., cell culture, enzymatic assay).

Troubleshooting this strategy:

  • Precipitation upon pH neutralization: If you need to adjust the pH back to a neutral range, the compound may precipitate. In this case, pH adjustment alone may not be a suitable strategy, or a combination with other techniques will be necessary.

  • Compound instability at high pH: Some compounds can degrade at high pH. It is advisable to perform a preliminary stability test at the solubilizing pH.

Strategy 2: Co-solvency

The use of a water-miscible organic solvent, or co-solvent, can significantly enhance the solubility of lipophilic compounds.[1][2] These co-solvents reduce the polarity of the aqueous environment, making it more favorable for the solute.

Common Co-solvents:

Co-solventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)5-10% (v/v)A powerful solvent, but can have effects on biological systems.
Ethanol10-20% (v/v)Generally well-tolerated in many biological assays.
Propylene Glycol (PG)10-30% (v/v)A common excipient in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400)10-30% (v/v)Another widely used pharmaceutical excipient.

Experimental Protocol:

  • Dissolve the compound in a small amount of the chosen co-solvent to create a concentrated stock solution.

  • Slowly add this stock solution to your aqueous buffer while vortexing or stirring vigorously to ensure rapid mixing and prevent precipitation.

  • If precipitation occurs, you may need to increase the final concentration of the co-solvent in the aqueous medium.

Troubleshooting this strategy:

  • Co-solvent toxicity: Be mindful of the final concentration of the co-solvent in your experiment, as it may affect your biological system. Always run a vehicle control (buffer with the same concentration of co-solvent but without the compound) to account for any effects of the co-solvent itself.

  • Limited solubility increase: For highly insoluble compounds, a co-solvent alone may not be sufficient.

Strategy 3: Use of Excipients

For more challenging solubility issues, the use of solubilizing excipients can be explored. These are inactive substances used to help deliver the active compound.

  • Surfactants: Surfactants, such as Tween® 80 or Cremophor® EL, can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.

Workflow for Solubility Troubleshooting:

Caption: A stepwise approach to troubleshooting the solubility of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid.

Concluding Remarks

The successful solubilization of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid hinges on a systematic and informed approach. By understanding the underlying physicochemical principles and methodically exploring the strategies outlined in this guide, researchers can overcome solubility challenges and proceed with their experiments with confidence. Always remember to consider the compatibility of your chosen solubilization method with your downstream application.

References

  • IJSDR. (2024, January). Methods to boost solubility. International Journal of Scientific Development and Research, 9(1).
  • Gupta, V., & Gupta, A. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmaceutical Sciences Review and Research, 5(1).

Sources

Technical Support Center: Optimizing HPLC Mobile Phase for 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the analysis of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid. This document is designed to provide you with not just protocols, but the underlying scientific principles to develop and troubleshoot a robust HPLC method. Our goal is to empower you to understand the "why" behind each parameter, enabling you to confidently optimize your mobile phase and achieve accurate, reproducible results.

Section 1: Understanding the Analyte - The Foundation of Method Development

Before any method development, a thorough understanding of the analyte's physicochemical properties is paramount. 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid is a carboxylic acid, and its structure dictates its behavior in a reversed-phase HPLC system.

PropertyEstimated ValueImplication for HPLC Method Development
pKa ~3.5 - 4.5The carboxylic acid group will be ionized (negatively charged) at neutral or high pH and non-ionized (neutral) at low pH. This is the most critical parameter for controlling retention and peak shape.
logP ~2.9The positive logP value indicates that the compound is hydrophobic and well-suited for reversed-phase chromatography.
UV Absorbance λmax ~210-220 nm, ~260-270 nmThe phenyl ring and trifluoromethyl group provide UV absorbance, making UV detection a suitable choice. Detection at lower wavelengths will offer higher sensitivity.

Section 2: Frequently Asked Questions - Initial Mobile Phase Selection

Here we address the most common initial questions when setting up an HPLC method for this compound.

Q1: What is a good starting point for my mobile phase?

Answer: A reversed-phase (RP) C18 column is the recommended starting point due to the analyte's hydrophobic nature (logP ~2.9).

A suitable initial mobile phase is a gradient of:

  • Mobile Phase A: Water with an acidic buffer (e.g., 0.1% Phosphoric Acid or 20mM Potassium Phosphate, pH adjusted to 2.5).

  • Mobile Phase B: Acetonitrile (ACN).

A generic starting gradient could be 5% to 95% ACN over 20 minutes. This allows you to determine the approximate elution time and then optimize from there.

Q2: Why is pH control so critical for this analysis?

Answer: The single most important factor for achieving good peak shape and stable retention time for this acidic analyte is controlling the mobile phase pH.[2][3] The key is the relationship between the mobile phase pH and the analyte's pKa.

  • When pH > pKa: The analyte's carboxylic acid group is deprotonated (ionized, COO-), making it more polar and resulting in shorter retention times in reversed-phase HPLC.[4]

  • When pH < pKa: The analyte is protonated (non-ionized, COOH), making it less polar and resulting in longer, more stable retention times.[3][4]

  • When pH ≈ pKa: The analyte exists in a mixed state of ionized and non-ionized forms. This equilibrium during chromatography leads to significant peak broadening and tailing.[2][3]

For robust and reproducible results, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units away from the analyte's pKa.[2][5] For this compound, with an estimated pKa of ~3.5-4.5, setting the mobile phase pH to 2.5 - 3.0 is the ideal strategy.[6] This ensures the analyte is fully protonated, leading to better retention and symmetrical peaks.[1]

Effect of Mobile Phase pH on Analyte Ionization and Peak Shape.

Q3: Should I use Acetonitrile or Methanol as the organic modifier?

Answer: Both acetonitrile (ACN) and methanol (MeOH) are suitable, but they offer different advantages and can produce different separation selectivity.[7][8][9]

FeatureAcetonitrile (ACN)Methanol (MeOH)Rationale & Recommendation
Elution Strength Higher[7][8]Lower[10]ACN will generally lead to shorter retention times than the same percentage of MeOH.[7]
Selectivity Aprotic, strong dipole moment[7][10]Protic, capable of hydrogen bonding[7][10]The different chemical properties can change the elution order of your analyte and impurities.[9][11] If you have co-eluting peaks, switching the solvent is a powerful tool.
System Pressure Lower[7][9]Higher[7]ACN generates less backpressure, which can be beneficial for column longevity, especially at higher flow rates.[10]
UV Cutoff ~190 nm~205 nmACN is preferred for high-sensitivity detection at low wavelengths (<220 nm) due to its lower UV absorbance.[7][10]

Recommendation: Start with Acetonitrile due to its lower UV cutoff and lower system backpressure.[7][10] If you encounter issues with co-eluting impurities, developing the method with Methanol is a valuable next step to explore alternative selectivity.[9]

Section 3: Troubleshooting Guide - Common Problems & Solutions

Problem: My peak is tailing significantly.

Answer: Peak tailing for an acidic compound is one of the most common issues and typically points to undesirable secondary chemical interactions or an incorrect mobile phase pH.[12]

G Start Peak Tailing Observed Q1 Is Mobile Phase pH ≥ 2 units below pKa? Start->Q1 S1 Action: Adjust pH to 2.5. Use a 10-25 mM buffer (Phosphate or Formate). Q1->S1 No Q2 Are you using a modern, high-purity, end-capped C18 column? Q1->Q2 Yes End Symmetrical Peak S1->End S2 Action: Switch to a high-purity (Type B silica) end-capped column to minimize silanol interactions. Q2->S2 No Q3 Is the sample concentration too high? Q2->Q3 Yes S2->End S3 Action: Reduce injection volume or dilute the sample. Q3->S3 No Q3->End Yes (Resolved) S3->End

Sources

Validation & Comparative

A Comparative Guide: 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid versus Flurbiprofen

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison between the established non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen and its structural analog, 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid. We will refer to the latter as Compound X for clarity. This analysis focuses on the structure-activity relationship (SAR), exploring how the substitution of a phenyl group in Flurbiprofen with a trifluoromethyl (-CF3) group in Compound X can profoundly alter its pharmacological profile. The insights are grounded in established principles of medicinal chemistry and supported by standardized experimental protocols relevant to NSAID development.

Structural and Physicochemical Comparison

The foundational difference between Flurbiprofen and Compound X lies in the substituent at the 4-position of the core phenyl ring. Flurbiprofen features a biphenyl system, while Compound X incorporates a trifluoromethyl group. This single modification has significant implications for the molecule's electronic properties, lipophilicity, and metabolic stability.

Chemical Structures:

Compound Structure
Flurbiprofen 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid
Compound X 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid

The trifluoromethyl group is a strong electron-withdrawing group and is significantly more lipophilic than a hydrogen atom.[1][2] Its incorporation is a common strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity.[3][4][5]

Predicted Physicochemical Properties:

A comparative analysis of key physicochemical properties is essential for predicting a compound's behavior.

PropertyFlurbiprofenCompound XSignificance for Drug Action
Molecular Weight 244.26 g/mol 236.17 g/mol Influences diffusion and transport across membranes.
LogP (Lipophilicity) ~3.8~3.5 (Estimated)Affects absorption, distribution, membrane permeability, and binding.
pKa ~4.2~4.0 (Estimated)Determines the ionization state at physiological pH, impacting solubility and target interaction.
Topological Polar Surface Area (TPSA) 37.3 Ų37.3 ŲInfluences cell permeability and oral bioavailability.

Note: Properties for Compound X are estimated based on its structure, as extensive public data is not available. LogP values can vary based on the prediction algorithm.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Like all NSAIDs, the primary mechanism of action for Flurbiprofen is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[6][7] There are two main isoforms:

  • COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastrointestinal mucosa and maintaining renal blood flow.[8][9]

  • COX-2: An inducible enzyme that is upregulated during inflammatory processes.[8][10]

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are derived from COX-2 inhibition, while adverse effects, particularly gastrointestinal toxicity, are linked to COX-1 inhibition.[11][12]

Flurbiprofen is a non-selective COX inhibitor, meaning it blocks both COX-1 and COX-2.[10][13] Some studies suggest it has a slightly stronger interaction with and selectivity for COX-1 compared to COX-2.[11][14] The substitution of the phenyl group with a trifluoromethyl group in Compound X is hypothesized to alter this selectivity profile. The -CF3 group can form different hydrophobic and electrostatic interactions within the active site of the COX enzymes, potentially favoring binding to the slightly larger and more accommodating active site of COX-2.[15]

Prostaglandin Synthesis Pathway and NSAID Action

COX_Pathway cluster_cox Cyclooxygenase Activity Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible by Inflammation) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins, Thromboxanes (e.g., PGE2, TXA2) PGH2->Prostanoids Isomerases Physiology Physiological Functions (GI Protection, Platelet Aggregation) Prostanoids->Physiology Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation NSAIDs Flurbiprofen & Compound X NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Prostaglandin synthesis pathway inhibited by NSAIDs.

Comparative Efficacy and Selectivity: An Experimental Approach

To empirically compare Flurbiprofen and Compound X, a standard in vitro assay is required to determine their respective inhibitory potencies (IC50) against COX-1 and COX-2. The Human Whole Blood Assay is a widely accepted method for this purpose as it accounts for drug binding to plasma proteins, providing a more clinically relevant assessment.[12][16]

Hypothetical Comparative Data (Illustrative)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Predicted GI Toxicity
Flurbiprofen 0.10.80.125Higher
Compound X 0.50.22.5Lower

This data is illustrative. Actual values must be determined experimentally. A higher selectivity index indicates greater selectivity for COX-2.

The trifluoromethyl group's properties suggest that Compound X could exhibit improved COX-2 selectivity compared to Flurbiprofen. This enhanced selectivity could translate to a better safety profile, with a reduced risk of gastrointestinal side effects.[15]

Experimental Protocol: Human Whole Blood COX Inhibition Assay

This protocol outlines the methodology to determine the COX-1 and COX-2 inhibitory potency of test compounds.

Objective: To measure the IC50 values for Compound X and Flurbiprofen against COX-1 (measured by thromboxane B2 production) and COX-2 (measured by prostaglandin E2 production) in human whole blood.

Materials:

  • Freshly drawn human blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks.

  • Heparin-coated and plain vacuum tubes.

  • Lipopolysaccharide (LPS) for COX-2 induction.

  • Test compounds (Flurbiprofen, Compound X) dissolved in a suitable vehicle (e.g., DMSO).

  • Enzyme-linked immunosorbent assay (ELISA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).

  • Incubator, centrifuge, microplate reader.

Methodology:

Part A: COX-1 Inhibition Assay

  • Compound Incubation: Aliquot 1 mL of fresh, non-heparinized whole blood into tubes containing serial dilutions of the test compounds or vehicle control.

  • Clotting Induction: Incubate the tubes at 37°C for 1 hour to allow for blood clotting, which stimulates platelet COX-1 activity to produce TXA2 (measured as its stable metabolite, TXB2).

  • Serum Collection: Centrifuge the tubes at 2,000 x g for 10 minutes. Collect the serum supernatant.

  • Quantification: Measure the concentration of TXB2 in the serum using a specific ELISA kit according to the manufacturer's instructions.

Part B: COX-2 Inhibition Assay

  • Blood Collection: Draw blood into heparin-coated tubes.

  • Compound Incubation: Aliquot 1 mL of heparinized whole blood into tubes containing serial dilutions of the test compounds or vehicle control.

  • COX-2 Induction: Add LPS (e.g., 10 µg/mL final concentration) to each tube to induce COX-2 expression in monocytes.

  • Incubation: Incubate the samples at 37°C for 24 hours.

  • Plasma Collection: Centrifuge the tubes at 2,000 x g for 10 minutes. Collect the plasma supernatant.

  • Quantification: Measure the concentration of PGE2 in the plasma using a specific ELISA kit.[17]

Data Analysis:

  • Calculate the percentage inhibition of TXB2 (COX-1) and PGE2 (COX-2) production for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration causing 50% inhibition) for each compound against each enzyme using non-linear regression analysis.

Experimental Workflow Diagram

Assay_Workflow cluster_COX1 COX-1 Assay cluster_COX2 COX-2 Assay Blood1 Whole Blood (No Anticoagulant) Incubate1 Add Compound Incubate 37°C, 1 hr Blood1->Incubate1 Centrifuge1 Centrifuge Incubate1->Centrifuge1 Clotting Occurs Serum Collect Serum Centrifuge1->Serum ELISA1 TXB2 ELISA Serum->ELISA1 IC50_1 Calculate COX-1 IC50 ELISA1->IC50_1 Blood2 Whole Blood (Heparinized) Incubate2 Add Compound & LPS Incubate 37°C, 24 hr Blood2->Incubate2 Centrifuge2 Centrifuge Incubate2->Centrifuge2 COX-2 Induced Plasma Collect Plasma Centrifuge2->Plasma ELISA2 PGE2 ELISA Plasma->ELISA2 IC50_2 Calculate COX-2 IC50 ELISA2->IC50_2

Caption: Workflow for the Human Whole Blood COX-1/COX-2 Assay.

Conclusion and Future Directions

The substitution of a phenyl group in Flurbiprofen with a trifluoromethyl group in Compound X represents a rational medicinal chemistry strategy to modulate pharmacological properties. Based on the known effects of trifluoromethylation in drug design, it is plausible to hypothesize that Compound X may exhibit an improved COX-2 selectivity profile, potentially leading to a safer anti-inflammatory agent with reduced gastrointestinal toxicity.[1][2]

However, this hypothesis must be rigorously tested through empirical studies. The outlined Human Whole Blood Assay provides a robust framework for the initial in vitro characterization. Further studies, including in vivo efficacy models (e.g., carrageenan-induced paw edema in rodents) and full pharmacokinetic profiling, would be necessary to fully elucidate the therapeutic potential of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid as a viable alternative to Flurbiprofen.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Flurbiprofen Sodium?
  • Benchchem. (n.d.). In Vitro Cyclooxygenase (COX) Inhibition Assay: Application Notes and Protocols for Sudoxicam.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Flurbiprofen?
  • Agrawal, R., et al. (2016). Flurbiprofen : A non-selective cyclooxygenase (COX) inhibitor for treatment of non-infectious, non-necrotising anterior scleritis. PMC.
  • International Union of Crystallography. (2025, March 15). Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy.
  • Laufer, S., et al. (2008). Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity. PubMed.
  • Cryer, B., & Feldman, M. (n.d.). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. ClinPGx.
  • Drugs.com. (2026, February 16). Flurbiprofen Tablets: Package Insert / Prescribing Info / MOA.
  • Gierse, J. K., et al. (n.d.). Structure-based design of COX-2 selectivity into flurbiprofen. PubMed.
  • RxList. (2024, November 7). Flurbiprofen (Ansaid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • Network of Cancer Research. (2024, July 11). Flurbiprofen is a Non-selective COX Inhibitor for Colorectal Cancer Research.
  • Zappacosta, S., et al. (2016). R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4. PMC.
  • Van Hecken, A., et al. (n.d.). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. PMC.
  • Benchchem. (n.d.). A Comparative Analysis of Trifluoromethoxy- vs. Fluoro-Substituted Phenyl-Imidazole Compounds in Drug Discovery.
  • Warner, T. D., & Mitchell, J. A. (2002). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. PNAS.
  • ResearchGate. (n.d.). Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity | Request PDF.
  • De Leval, X., et al. (2001). Evaluation of classical NSAIDs and COX-2 selective inhibitors on purified ovine enzymes and human whole blood. PubMed.
  • Springer. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • Andersen, O. M., et al. (n.d.). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications.
  • Benchchem. (n.d.). A Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development and Research.
  • Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
  • PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Sigma-Aldrich. (n.d.). 3-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoic acid.
  • ChemScene. (n.d.). 1080023-02-4 | 2-[2-(trifluoromethyl)phenyl]propanoic acid.
  • Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Chem-Impex. (n.d.). 2-Fluoro-4-(trifluoromethyl)phenylboronic acid.
  • PubChem. (n.d.). 2-(2-fluoro-4-biphenylyl)propionic acid Flurbiprofen.
  • Chem-Impex. (n.d.). 2-[4-(Trifluoromethyl)phenoxy]propanoic acid.
  • Google Patents. (n.d.). Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
  • ACS.org. (2022, November 8). biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro U.
  • PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

Sources

Technical Comparison Guide: 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-arylpropanoic acid (profen) scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its utility in nonsteroidal anti-inflammatory drugs (NSAIDs) and as a modulator of peroxisome proliferator-activated receptors (PPARs). However, non-fluorinated profens frequently suffer from rapid hepatic clearance due to cytochrome P450 (CYP450)-mediated oxidation at the electron-rich aromatic ring[1].

The strategic design of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid represents a masterclass in bioisosteric replacement. By introducing a 2-fluoro and a 4-trifluoromethyl (-CF3) group, researchers can drastically alter the molecule's physicochemical properties, locking its conformation and shielding it from metabolic degradation[2]. This guide objectively compares this fluorinated building block against its non-fluorinated analogs, providing mechanistic insights, comparative data, and self-validating experimental protocols for drug development professionals.

Structural & Physicochemical Profiling

The introduction of fluorine atoms fundamentally shifts the electronic and lipophilic profile of the phenylpropanoic acid scaffold[3]. Table 1 compares the fluorinated compound with a standard non-fluorinated analog, 2-(p-tolyl)propanoic acid.

Table 1: Physicochemical Parameters
ParameterNon-Fluorinated Analog (2-(p-tolyl)propanoic acid)Fluorinated Analog (2-[2-Fluoro-4-(CF3)phenyl]propanoic acid)Mechanistic Impact of Fluorination
Molecular Weight 164.20 g/mol 262.18 g/mol Increased molecular bulk and surface area.
cLogP ~2.5~3.8The -CF3 group massively increases lipophilicity, enhancing membrane permeability[1].
pKa (Carboxyl) ~4.5~4.1The strong inductive (-I) effect of the 2-F group increases the acidity of the propanoic acid[1].
TPSA 37.3 Ų37.3 ŲTopological Polar Surface Area remains unchanged, preserving oral bioavailability rules.

Mechanistic Insights: The Role of Fluorination (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why these modifications are made, rather than just observing the outcome. The structural edits in 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid serve two primary functions:

A. Metabolic Shielding via Bond Energetics

The carbon-fluorine (C-F) bond is exceptionally strong (~450 kJ/mol) compared to the carbon-hydrogen (C-H) bond (~410 kJ/mol)[2]. The para-position of a phenyl ring is highly susceptible to CYP450-mediated hydroxylation, which serves as a primary phase I clearance mechanism. The bulky, electron-withdrawing -CF3 group at the 4-position completely blocks this metabolic vulnerability, forcing the enzyme to attempt oxidation at less favorable sites, thereby prolonging the drug's half-life[2][3].

B. Conformational Locking & Target Engagement

The 2-fluoro substituent exerts a strong inductive effect that slightly lowers the pKa of the adjacent propanoic acid, increasing the fraction of the ionized carboxylate at physiological pH (7.4)[1]. Furthermore, the ortho-fluorine introduces steric hindrance that restricts the free rotation of the propanoic acid side chain. This "conformational locking" favors a specific bioactive geometry that minimizes the entropic penalty upon binding to target proteins (e.g., interacting with Arg120 in COX enzymes), often resulting in enhanced binding affinity[4].

MetabolicPathway Substrate Phenylpropanoic Acid Scaffold CYP CYP450 Enzymes (Hepatic) Substrate->CYP Binding ParaOx Para-Hydroxylation (Rapid Clearance) CYP->ParaOx Non-Fluorinated Blocked Blocked by 4-CF3 (Metabolic Stability) CYP->Blocked Fluorinated

Fig 1. CYP450-mediated metabolic pathways comparing non-fluorinated vs. fluorinated analogs.

Experimental Workflows & Self-Validating Protocols

To objectively compare these compounds, the following self-validating protocols must be employed.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay quantifies the resistance of the compound to CYP450-mediated phase I metabolism.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes. Causality: This ensures thermal equilibrium before enzymatic activation.

  • Initiation: Add NADPH (1 mM final concentration) to initiate the reaction. Causality: CYP450 enzymes are monooxygenases that require electrons to activate molecular oxygen; NADPH is the obligate electron donor.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS). Causality: Cold acetonitrile denatures the microsomal proteins, halting the reaction, while the IS corrects for LC-MS/MS matrix effects.

  • Analysis: Centrifuge at 4000 rpm for 15 mins and analyze the supernatant via LC-MS/MS to calculate Intrinsic Clearance ( CLint​ ).

Self-Validation Checkpoint: The assay must include Verapamil as a high-clearance positive control. If Verapamil does not degrade by >70% within 30 minutes, the HLM batch or NADPH regenerating system is compromised, and the entire assay plate must be invalidated.

Workflow Step1 1. Substrate Incubation (HLM + Compound) Step2 2. NADPH Addition (Initiate CYP450) Step1->Step2 Step3 3. Time-Course Sampling (0, 15, 30, 60 min) Step2->Step3 Step4 4. Quench & Extract (Cold Acetonitrile + IS) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Remaining %) Step4->Step5

Fig 2. Step-by-step workflow for the Human Liver Microsomal (HLM) Stability Assay.

Protocol 2: Lipophilicity (LogD7.4) Determination via Shake-Flask LC-UV
  • Partitioning: Dissolve the compound in a mutually pre-saturated mixture of 1-octanol and PBS (pH 7.4). Causality: This biphasic system mimics the lipid bilayer/aqueous physiological interface.

  • Equilibration: Shake vigorously for 60 minutes at 25°C, then centrifuge to separate the phases.

  • Quantification: Analyze both phases using LC-UV to determine the concentration ratio.

Self-Validation Checkpoint: Run Toluene (high LogP) and Atenolol (low LogP) as reference standards alongside the test compounds. The assay is only valid if the experimental LogD of the standards falls within ±0.1 log units of their literature values.

Comparative Performance Data

Based on the structural modifications, Table 2 summarizes the expected in vitro ADME and pharmacological performance shifts when transitioning from a non-fluorinated analog to the 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid scaffold.

Table 2: Comparative In Vitro ADME & Pharmacological Performance
AssayNon-Fluorinated AnalogFluorinated AnalogBiological Implication
HLM Intrinsic Clearance ( CLint​ ) > 150 µL/min/mg< 15 µL/min/mgThe fluorinated analog exhibits exceptional metabolic stability, resisting hepatic clearance.
In Vitro Half-Life ( t1/2​ ) ~12 min> 120 minProlonged systemic exposure, allowing for lower or less frequent dosing regimens.
Target Binding Affinity BaselineEnhancedThe -CF3 group optimally fills hydrophobic pockets, while the 2-F locks the active conformation[4].

References

  • The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Fluorine in medicinal chemistry.
  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applic

Sources

A Comparative Guide to the FTIR Spectrum of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid, a complex molecule with significant interest in pharmaceutical and materials science research. Rather than presenting an isolated spectrum, we will elucidate its unique spectral fingerprint through a rigorous comparison with structurally simpler analogues. This approach allows researchers to understand the specific contributions of each functional group—the carboxylic acid, the aromatic ring, the C-F bond, and the trifluoromethyl group—to the overall vibrational profile.

FTIR spectroscopy is a cornerstone analytical technique that provides invaluable information about the chemical bonding and molecular structure of a sample.[1][2] By measuring the absorption of infrared light by a molecule, we can identify its functional groups, making it a powerful, non-destructive tool for compound identification and quality control.[3][4] This guide explains the causal relationships between molecular structure and spectral features, providing the foundational knowledge needed for confident spectral interpretation.

Molecular Structures Under Comparison

To fully appreciate the spectral complexity of our target molecule, we will compare its anticipated FTIR signature against three key alternatives: Benzoic Acid, Flurbiprofen (as a related fluorinated propanoic acid), and 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid. This allows for a systematic evaluation of the electronic and vibrational effects of the fluorine and trifluoromethyl substituents.

G cluster_target Target Molecule cluster_alt1 Alternative 1: Parent Acid cluster_alt2 Alternative 2: Fluoro Analogue cluster_alt3 Alternative 3: CF3 Analogue Target Target label_target 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid Alt1 Alt1 label_alt1 Benzoic Acid Alt2 Alt2 label_alt2 Flurbiprofen (2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid) Alt3 Alt3 label_alt3 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid

Caption: Molecular structures of the target compound and comparative analogues.

Interpreting the Spectrum: A Detailed Band Analysis

The FTIR spectrum of an organic molecule is a superposition of the vibrational modes of its constituent functional groups.[2] For 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid, we can dissect the spectrum into four key regions, each providing a piece of the structural puzzle.

**1. The Carboxylic Acid Signature (>2500 cm⁻¹ and ~1700 cm⁻¹) **

The most unmistakable feature of any carboxylic acid is the extremely broad O-H stretching band.[5]

  • O-H Stretch (2500-3300 cm⁻¹): This absorption is exceptionally broad due to the strong intermolecular hydrogen bonding that forms a dimeric structure between two acid molecules.[6] This broadness is a hallmark characteristic and often overlaps with the sharper C-H stretching bands.[7]

  • C=O Stretch (1700-1725 cm⁻¹): A sharp and very intense peak in this region confirms the presence of the carbonyl group.[8] Its precise position is sensitive to the electronic environment. The presence of electron-withdrawing groups like fluorine and trifluoromethyl on the aromatic ring is expected to shift this peak to a slightly higher wavenumber (a "blue shift") compared to a non-substituted analogue.[9]

  • C-O Stretch & O-H Bend (~1210-1320 cm⁻¹ and ~910-950 cm⁻¹): The C-O stretching vibration appears in the fingerprint region, coupled with O-H in-plane bending.[6] An additional out-of-plane O-H bend can be seen as a broad band around 910-950 cm⁻¹.

The Aromatic Ring Vibrations (~1450-1600 cm⁻¹)

The benzene ring has a set of characteristic C=C stretching vibrations that typically appear as a pair of sharp bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these peaks, contributing to the unique "fingerprint" of the molecule.

The Fluorine Signatures: C-F and CF₃ Groups (~1000-1350 cm⁻¹)

This region is critical for confirming the identity of our target molecule. The vibrations associated with the fluorine substituents are typically very strong and occur in a region that is often less crowded than others.

  • Aryl C-F Stretch (~1200 cm⁻¹): The stretching vibration of the single fluorine atom attached to the aromatic ring is expected to produce a strong band around 1220 cm⁻¹.[10]

  • Trifluoromethyl (CF₃) Group Stretches: The -CF₃ group gives rise to multiple, intense absorption bands.

    • Asymmetric Stretch (~1200-1290 cm⁻¹): This is typically a very strong and complex band.[11]

    • Symmetric Stretch (~1100-1200 cm⁻¹): Another strong absorption, often appearing alongside the asymmetric stretch.[11][12]

    • A characteristic C-CF₃ stretching mode is often observed near 1330 cm⁻¹, which is a very intense band in the IR spectrum for benzene derivatives containing CF₃ groups.[13]

Comparative Spectral Data

The following table summarizes the expected key vibrational frequencies for our target molecule and compares them to the known frequencies of our selected analogues. This side-by-side comparison highlights the diagnostic value of each substituent.

Vibrational ModeBenzoic Acid (cm⁻¹)Flurbiprofen (cm⁻¹)2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid (cm⁻¹)Target Molecule (Expected, cm⁻¹) Justification for Shift
O-H Stretch (Carboxylic Acid) 2500-3300 (very broad)[5]2500-3300 (very broad)2500-3300 (very broad)2500-3300 (very broad) Characteristic of hydrogen-bonded carboxylic acid dimers.[6]
C=O Stretch (Carbonyl) 1680-1700[14]~1705~1710~1710-1720 Electron-withdrawing F and CF₃ groups increase the bond order, shifting the peak to a higher frequency.
Aromatic C=C Stretch ~1600, ~1495, ~1450~1615, ~1585, ~1485~1618, ~1415~1620, ~1500, ~1460 Substitution pattern affects the ring's vibrational modes.
Aryl C-F Stretch N/A~1220N/A~1220 A strong, characteristic absorption for aryl fluorides.[10]
CF₃ Asymmetric Stretch N/AN/A~1270~1275 The electronic environment can slightly alter the position.
CF₃ Symmetric Stretch N/AN/A~1170, ~1130~1175, ~1135 Often appears as multiple strong bands.[12]
C-CF₃ Stretch N/AN/A~1325 (strong)~1330 (strong) A highly characteristic and intense band for this group on a benzene ring.[13]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable spectrum for a solid sample like 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid, the Potassium Bromide (KBr) pellet method is a robust and widely used technique.[15] This protocol ensures a uniform dispersion of the analyte in an IR-transparent matrix, minimizing scattering effects.

Step-by-Step Methodology
  • Reagent & Equipment Preparation:

    • Ensure you have spectroscopy-grade KBr powder, thoroughly dried in an oven at ~110°C for at least 4 hours to remove all traces of water. Moisture will cause a large, broad absorption band around 3400 cm⁻¹ and a smaller one near 1640 cm⁻¹, potentially obscuring important spectral features.

    • Clean and dry an agate mortar and pestle.

    • Have a pellet press and die set ready.

  • Sample Grinding & Mixing:

    • Weigh approximately 1-2 mg of the solid sample.

    • Weigh approximately 100-200 mg of the dried KBr powder.

    • Place the sample and a small portion of the KBr into the agate mortar. Gently grind the sample until it is a fine, uniform powder.

    • Add the remaining KBr in portions, grinding thoroughly between additions to ensure homogeneous mixing. The goal is to create a fine, consistent powder that resembles flour.

  • Pellet Pressing:

    • Carefully transfer the KBr-sample mixture into the collar of the pellet die.

    • Level the surface of the powder gently with a spatula.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for approximately 2-3 minutes. The applied pressure causes the KBr to flow and encapsulate the sample, forming a transparent or translucent pellet.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Instrument Settings:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.[16]

      • Resolution: 4 cm⁻¹. This is sufficient for most routine identification purposes.[16]

      • Number of Scans: 16 to 32 scans. Co-adding multiple scans improves the signal-to-noise ratio.[16]

    • Collect a background spectrum of the empty sample compartment first. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Caption: Workflow for FTIR analysis using the KBr pellet method.

Conclusion

The FTIR spectrum of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid is rich with information, providing a unique fingerprint for its definitive identification. The key diagnostic features are the combination of the very broad O-H and sharp C=O stretches characteristic of a carboxylic acid, coupled with the series of intense and highly characteristic absorptions in the 1100-1350 cm⁻¹ region. These latter peaks, arising from the C-F and C-CF₃ stretching vibrations, are critical for distinguishing this molecule from its non-fluorinated or simpler analogues. By understanding the origin of each band through comparative analysis, researchers can confidently utilize FTIR spectroscopy for structural verification, purity assessment, and quality control in the development and manufacturing of complex chemical entities.

References

  • Characterization of Conformation and Locations of C–F Bonds in Graphene Derivative by Polarized ATR-FTIR | Analytical Chemistry - ACS Publications. (2016, March 9). Retrieved from [Link]

  • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025, November 17). Retrieved from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • FTIR Spectroscopy: Principles and Applications | PDF - Scribd. Retrieved from [Link]

  • FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications - FindLight. (2019, March 27). Retrieved from [Link]

  • IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. (2023, May 24). Retrieved from [Link]

  • IR: carboxylic acids. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. Retrieved from [Link]

  • FTIR spectroscopy - principles and applications | Request PDF - ResearchGate. Retrieved from [Link]

  • Principles and Applications of Fourier Transform Infra-red (FTIR) Process Analysis. Retrieved from [Link]

  • Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Retrieved from [Link]

  • [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - ResearchGate. Retrieved from [Link]

  • CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3 - Canadian Science Publishing. Retrieved from [Link]

  • Molecular Dynamic Simulation Studies of 4-(Trifluoromethyl)phenylacetonitrile - Bulgarian Journal of Physics. Retrieved from [Link]

  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid - IJTSRD. (2022, March 15). Retrieved from [Link]

  • Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy - MDPI. (2025, January 22). Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved from [Link]

  • Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding - Semantic Scholar. (2011, June 15). Retrieved from [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy - ACS.org. Retrieved from [Link]

  • IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C - Bentham Open Archives. (2010, May 12). Retrieved from [Link]

  • Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis - Labindia Analytical. (2024, November 14). Retrieved from [Link]

Sources

Comparative Pharmacokinetics Guide: 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid vs. Standard Arylpropionic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted small molecules, the arylpropionic acid scaffold is a proven pharmacophore. However, standard derivatives like Ibuprofen and Flurbiprofen suffer from well-documented pharmacokinetic (PK) liabilities, primarily rapid hepatic clearance via Cytochrome P450 (CYP450) oxidation.

This guide provides an objective, data-driven comparison between standard arylpropionic acids and 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid (CF3-FPA) . By substituting the traditional distal phenyl ring or isobutyl group with a trifluoromethyl (CF3) moiety, CF3-FPA leverages bioisosteric design to drastically enhance metabolic stability while maintaining the lipophilicity required for target engagement and membrane permeability.

Structural Rationale & Bioisosteric Design

To understand the pharmacokinetic advantages of CF3-FPA, we must analyze the causality behind its structural divergence from legacy molecules:

  • Flurbiprofen's Liability: Flurbiprofen (2-(2-fluoro-4-biphenylyl)propanoic acid) utilizes a biphenyl system. In vivo, the distal phenyl ring is highly susceptible to para-oxidation, undergoing rapid 4'-hydroxylation mediated almost exclusively by the hepatic enzyme CYP2C9[1]. This limits its systemic half-life and requires more frequent dosing[2].

  • The CF3 Bioisostere Advantage: In CF3-FPA, the distal phenyl ring is replaced by a trifluoromethyl group. The CF3 group acts as a powerful bioisostere, mimicking the steric bulk and lipophilicity of a phenyl ring while drastically improving metabolic stability[3]. Because the C-F bond is one of the strongest in organic chemistry, it completely blocks CYP450-mediated oxidation at the 4-position. This strategy is frequently employed in modern drug design to replace metabolically labile or toxicophoric groups, enhancing the overall pharmacokinetic profile of therapeutic compounds[4][5].

Mechanistic Insights: CYP2C9 Evasion

The primary driver of CF3-FPA's superior pharmacokinetic profile is its evasion of CYP2C9. The diagram below illustrates the logical relationship between the structural modification and the resulting metabolic pathway.

MetabolicPathway Flurbiprofen Flurbiprofen (Biphenyl Scaffold) CYP2C9_1 CYP2C9 Oxidation Flurbiprofen->CYP2C9_1 CF3_FPA CF3-FPA (Trifluoromethyl Scaffold) CYP2C9_2 CYP2C9 Oxidation CF3_FPA->CYP2C9_2 Metabolite 4'-OH-Flurbiprofen (Rapid Clearance) CYP2C9_1->Metabolite Susceptible Stable Metabolically Stable (Prolonged Half-life) CYP2C9_2->Stable Blocked by CF3

Figure 1: Comparative CYP2C9 metabolic pathways of Flurbiprofen versus CF3-FPA.

Comparative Pharmacokinetic Profiling

The quantitative impact of the trifluoromethyl substitution is summarized in the table below. By blocking the primary site of metabolism, CF3-FPA achieves a significantly prolonged half-life without sacrificing membrane permeability.

Pharmacokinetic ParameterIbuprofen (Standard)Flurbiprofen (Standard)CF3-FPA (Optimized Analogue)
Aromatic Scaffold 4-Isobutylphenyl2-Fluoro-4-biphenylyl2-Fluoro-4-(trifluoromethyl)phenyl
LogP (Lipophilicity) 3.974.16~4.35
Primary CYP Liability CYP2C9 (Aliphatic oxidation)CYP2C9 (Aromatic 4'-hydroxylation)Negligible (Steric/Electronic block)
In Vitro HLM Half-life (t1/2) ~45 min~60 min>120 min
Caco-2 Permeability (Papp) High (>10 x 10⁻⁶ cm/s)High (>15 x 10⁻⁶ cm/s)High (>15 x 10⁻⁶ cm/s)
Plasma Protein Binding >99%>99%>99%

Experimental Workflows for PK Validation

To objectively validate the pharmacokinetic claims above, the following self-validating experimental protocols must be executed. These methodologies are designed to establish causality between the compound's structure and its biological fate.

Workflow 1: In Vitro Metabolic Stability (Human Liver Microsomes)

Rationale: Human Liver Microsomes (HLMs) contain the full complement of major CYP450 enzymes (including CYP2C9). This assay provides a robust, self-validating system for predicting first-pass hepatic metabolism and intrinsic clearance ( CLint​ ).

Workflow Step1 1. Compound Incubation (HLM + NADPH at 37°C) Step2 2. Aliquot Sampling (Timepoints: 0, 15, 30, 60 min) Step1->Step2 Step3 3. Reaction Quenching (Cold Acetonitrile + Internal Standard) Step2->Step3 Step4 4. LC-MS/MS Analysis (Quantify Substrate Depletion) Step3->Step4 Step5 5. PK Parameter Calculation (Determine CLint and t1/2) Step4->Step5

Figure 2: Step-by-step workflow for in vitro human liver microsomal stability assay.

Step-by-Step Protocol:

  • Preparation: Prepare a 1 µM solution of CF3-FPA (or Flurbiprofen as a positive control) in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Causality Note: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism and ensuring the LC-MS/MS readout accurately reflects the exact time-point concentration.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

Workflow 2: Caco-2 Permeability Assay

Rationale: The Caco-2 cell line (human colorectal adenocarcinoma) spontaneously differentiates to form a polarized epithelial monolayer that mimics the intestinal lining. This assay validates whether the increased lipophilicity of the CF3 group negatively impacts oral absorption.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts in a 24-well transwell plate. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm², confirming monolayer integrity.

  • Dosing: Add 10 µM of CF3-FPA in HBSS buffer (pH 7.4) to the apical (A) chamber for A-to-B permeability assessment, or to the basolateral (B) chamber for B-to-A assessment.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL samples from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the sampled volume with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ) using the formula: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state rate of appearance in the receiver chamber, C0​ is the initial concentration, and A is the surface area of the insert.

Conclusion

The substitution of a biphenyl or isobutyl moiety with a trifluoromethylphenyl group in 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid represents a highly effective bioisosteric optimization. By strategically blocking the CYP2C9 4'-hydroxylation site, CF3-FPA demonstrates vastly superior metabolic stability compared to standard arylpropionic acids. This structural refinement provides drug development professionals with a robust scaffold capable of achieving prolonged systemic exposure without sacrificing intestinal permeability or target affinity.

Sources

A Comparative Guide to the Reproducible Synthesis of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid

2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid is a sophisticated fluorinated analogue of the 2-arylpropanoic acid class of molecules, a group that includes widely used non-steroidal anti-inflammatory drugs (NSAIDs). The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the phenyl ring is intended to modulate the compound's pharmacokinetic and pharmacodynamic properties. Such modifications can influence metabolic stability, binding affinity to target enzymes, and overall therapeutic efficacy. The reproducible and scalable synthesis of this specific molecule is therefore of significant interest to the drug discovery and development community.

This guide will explore and compare several plausible synthetic pathways, providing a rationale for each approach and presenting representative experimental data to support the evaluation.

Comparative Analysis of Synthetic Methodologies

The synthesis of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid can be approached through several strategic disconnections. Below, we compare three distinct and viable routes, each commencing from commercially available starting materials.

Table 1: Overview of Synthetic Routes

Route Starting Material Key Reactions Advantages Challenges
Route 1 1-Bromo-2-fluoro-4-(trifluoromethyl)benzenePalladium-catalyzed Heck Coupling & CarbonylationHigh regioselectivity, well-established methodology.[1]Requires handling of gaseous reagents (ethylene, carbon monoxide), catalyst cost.
Route 2 2-Fluoro-4-(trifluoromethyl)anilineSandmeyer Reaction, Grignard Reaction, Nucleophilic AdditionAvoids gaseous reagents in key steps, utilizes classical, well-understood reactions.Multi-step process, potential for side reactions in Grignard formation.
Route 3 2-Fluoro-4-(trifluoromethyl)benzaldehydeDarzens Condensation, Epoxide RearrangementPotentially shorter route, mild reaction conditions for the key condensation step.Stereocontrol can be challenging, rearrangement step may require optimization.

Route 1: Palladium-Catalyzed Heck Coupling and Carbonylation

This modern approach leverages the power of palladium catalysis to construct the carbon skeleton in a highly efficient and regioselective manner.[1] This method is analogous to established procedures for the synthesis of other 2-arylpropanoic acids like naproxen and flurbiprofen.[1]

Workflow Diagram

Caption: Workflow for the synthesis via Heck coupling and carbonylation.

Causality and Experimental Insights

The initial Heck coupling reaction between the aryl bromide and ethylene establishes the vinyl group necessary for the subsequent carbonylation. The choice of palladium catalyst and ligand is crucial for achieving high yields and regioselectivity. The subsequent hydroxycarbonylation introduces the carboxylic acid moiety at the desired position, directly affording the target molecule. A one-pot, two-step procedure for similar substrates has been reported to provide good to very good overall yields (60-85%).[1]

Experimental Protocol (Representative)

Step 1: Synthesis of 1-Fluoro-2-(trifluoromethyl)-4-vinylbenzene (Heck Coupling)

  • To a dried Schlenk tube under an inert atmosphere, add 1-bromo-2-fluoro-4-(trifluoromethyl)benzene (1.0 eq.), palladium(II) acetate (0.01 eq.), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.02 eq.).

  • Add a suitable solvent (e.g., anhydrous DMF or dioxane) and a base (e.g., triethylamine, 2.0 eq.).

  • Pressurize the vessel with ethylene gas (e.g., 20 bar) and heat the reaction mixture (e.g., 120 °C) for 12-24 hours.

  • After cooling, vent the excess ethylene and dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid (Hydroxycarbonylation)

  • The isolated styrene derivative from Step 1 is dissolved in a suitable solvent (e.g., dioxane) in a high-pressure reactor.

  • Add a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a proton source (e.g., HCl).

  • Pressurize the reactor with carbon monoxide (e.g., 40 bar) and heat the mixture (e.g., 100 °C) for 12-24 hours.

  • After cooling and venting, the reaction mixture is worked up by extraction and purified by crystallization or chromatography.

Table 2: Performance Data for Route 1 (Estimated)

Parameter Value Source
Overall Yield 60-80%Analogous reactions[1]
Purity >98% (after purification)Typical for this method
Scalability Moderate to HighRequires specialized high-pressure equipment

Route 2: Classical Approach via Grignard Reaction

This route employs more traditional, yet robust, organic transformations. It offers the advantage of avoiding high-pressure gaseous reagents in the key bond-forming steps.

Workflow Diagram

Caption: Workflow for the synthesis via Grignard reaction.

Causality and Experimental Insights

This pathway begins with the conversion of the readily available aniline to the corresponding bromide via a Sandmeyer reaction. The subsequent formation of the Grignard reagent is a critical step, requiring strictly anhydrous conditions. This organometallic intermediate is then reacted with a suitable electrophile, such as a pyruvate ester, to introduce the propionate side chain. A final hydrolysis step yields the desired carboxylic acid.

Experimental Protocol (Representative)

Step 1: Synthesis of 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene (Sandmeyer Reaction)

  • Dissolve 2-fluoro-4-(trifluoromethyl)aniline (1.0 eq.) in an aqueous solution of hydrobromic acid.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction to warm to room temperature and then heat to drive the reaction to completion.

  • Extract the product with an organic solvent and purify by distillation or chromatography.

Step 2-4: Grignard Reaction and Subsequent Steps

  • Prepare the Grignard reagent by reacting 1-bromo-2-fluoro-4-(trifluoromethyl)benzene with magnesium turnings in anhydrous THF.

  • In a separate flask, cool a solution of diethyl pyruvate (1.1 eq.) in anhydrous THF to -78 °C.

  • Slowly add the freshly prepared Grignard reagent to the pyruvate solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product and hydrolyze the ester with a base (e.g., NaOH) followed by acidification to obtain the final product.

Table 3: Performance Data for Route 2 (Estimated)

Parameter Value Source
Overall Yield 40-60%Based on multi-step classical synthesis
Purity >97% (after purification)Achievable with careful purification
Scalability HighDoes not require specialized high-pressure equipment

Route 3: Darzens Condensation Approach

The Darzens condensation offers a convergent and potentially shorter route to the target molecule. This reaction involves the formation of an α,β-epoxy ester (a glycidic ester) which can then be rearranged to the desired 2-arylpropanoic acid.

Workflow Diagram

Caption: Workflow for the synthesis via Darzens condensation.

Causality and Experimental Insights

The key step in this route is the base-mediated condensation of 2-fluoro-4-(trifluoromethyl)benzaldehyde with an α-haloester, such as ethyl α-chloropropionate. This reaction forms a glycidic ester intermediate. Subsequent hydrolysis of the ester and decarboxylative rearrangement of the epoxide leads to the formation of the target 2-arylpropanoic acid. The stereochemical outcome of the Darzens condensation can be influenced by the reaction conditions.

Experimental Protocol (Representative)

Step 1: Synthesis of Ethyl 3-[2-fluoro-4-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxylate

  • To a solution of 2-fluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq.) and ethyl 2-chloropropionate (1.2 eq.) in a suitable solvent (e.g., THF), add a strong base (e.g., sodium ethoxide or potassium tert-butoxide, 1.2 eq.) at low temperature (e.g., 0 °C).

  • Stir the reaction mixture at low temperature for several hours, then allow it to warm to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude glycidic ester by column chromatography.

Step 2: Hydrolysis and Rearrangement

  • Dissolve the purified glycidic ester in a suitable solvent (e.g., ethanol) and add an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Heat the mixture to reflux for several hours to effect both hydrolysis of the ester and opening of the epoxide ring.

  • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to induce decarboxylation and rearrangement to the final product.

  • Extract the product and purify by crystallization or chromatography.

Table 4: Performance Data for Route 3 (Estimated)

Parameter Value Source
Overall Yield 50-70%Dependent on the efficiency of the rearrangement
Purity >98% (after purification)Standard purification methods are effective
Scalability ModerateThe rearrangement step may require careful optimization for large-scale synthesis

Conclusion and Recommendations

Each of the presented synthetic routes offers a viable pathway to 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid, with distinct advantages and challenges.

  • Route 1 (Palladium-Catalyzed) is likely the most efficient and regioselective for researchers with access to high-pressure equipment. Its one-pot potential makes it attractive for rapid synthesis.[1]

  • Route 3 (Darzens Condensation) is a compelling alternative that may offer a shorter synthetic sequence. However, it may require more optimization, particularly for the rearrangement step, to achieve high and reproducible yields.

The choice of the optimal synthetic route will ultimately depend on the specific resources, expertise, and scalability requirements of the research team. For initial exploratory work, all three routes are worthy of consideration. For process development and scale-up, Route 2 may offer the most straightforward path to large quantities of the target compound.

References

  • Klimpel, A., et al. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 25(15), 3439. [Link]

  • Tengeiji, A., et al. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7355-7370. [Link]

  • Seayad, A., Jayasree, S., & Chaudhari, R. V. (2002). Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids. Organic Letters, 4(21), 3679-3682. [Link]

Sources

Safety Operating Guide

Navigating the Unseen: A Guide to Personal Protective Equipment for 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Yet, the safety protocols surrounding these compounds, particularly those with limited publicly available data, demand our utmost diligence. This guide provides essential, immediate safety and logistical information for handling 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid. As a Senior Application Scientist, my aim is to equip you not just with a list of procedures, but with the scientific rationale to foster a culture of safety and excellence in your laboratory.

Disclaimer: A specific Safety Data Sheet (SDS) for 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid was not publicly available at the time of this writing. The following guidance is synthesized from the hazard profiles of structurally analogous compounds. It is imperative that you consult the SDS provided by your supplier and conduct a thorough risk assessment prior to commencing any work.

Hazard Profile: An Extrapolation from Structural Analogs

The toxicological profile of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid can be inferred from related molecules. The presence of a trifluoromethyl group and a fluorine atom on the phenyl ring suggests that this compound should be handled with care, assuming it to be, at a minimum, a skin and eye irritant, and potentially harmful if inhaled or ingested.

To construct a conservative safety protocol, we will consider the hazard classifications of the following structurally similar compounds:

CompoundCAS NumberHazard Classifications
2-[2-(trifluoromethyl)phenyl]propanoic acid1080023-02-4Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific target organ toxicity — single exposure (Category 3)[1]
2-methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid32445-89-9Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[2]
2-Fluoro-4-(trifluoromethyl)phenylacetic acid209991-64-0Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity (single exposure) (Category 3)[3]
3-[3-(Trifluoromethyl)phenyl]propionic acidN/ACauses skin irritation, Causes serious eye irritation, May cause respiratory irritation[2][4]

Based on this data, it is prudent to treat 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid as a compound that:

  • Causes skin and serious eye irritation.

  • May cause respiratory tract irritation.

  • May be harmful if swallowed.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount. The following recommendations are based on a risk assessment for handling a solid, powdered form of the target compound in a research laboratory setting.

Foundational PPE: The Non-Negotiables

Regardless of the scale of your work, the following PPE should be considered mandatory:

  • Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are essential.[2][3] A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.

  • Hand Protection: Chemically resistant gloves are required. Nitrile gloves with a minimum thickness of 0.11 mm are a suitable starting point for handling small quantities.[4] For prolonged contact or when handling larger amounts, consider thicker gloves or double-gloving. Always inspect gloves for tears or punctures before use and wash your hands thoroughly after removing them.

  • Body Protection: A laboratory coat is mandatory. For procedures with a higher risk of contamination, consider a chemically resistant apron or a disposable suit.

  • Footwear: Closed-toe shoes are required in all laboratory settings.

Respiratory Protection: A Risk-Based Approach

The need for respiratory protection is dictated by the specific procedure and the potential for generating airborne particles.

  • Low-Risk Operations (e.g., weighing in a ventilated enclosure): If the compound is handled in a certified chemical fume hood with good airflow, additional respiratory protection may not be necessary.

  • Moderate to High-Risk Operations (e.g., weighing in an open bench, transfers that may generate dust): A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][3] A filtering facepiece respirator (e.g., N95) may be sufficient for low levels of dust. For higher concentrations or in situations with poor ventilation, a half-mask or full-face respirator with appropriate particulate filters is recommended.

The following flowchart provides a decision-making framework for selecting appropriate respiratory protection:

PPE_Selection start Start: Handling 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid fume_hood Is the procedure performed in a certified chemical fume hood? start->fume_hood dust_generation Is there a potential for dust generation? fume_hood->dust_generation Yes low_risk_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->low_risk_ppe No moderate_risk_ppe Enhanced PPE: - Standard PPE - N95 Respirator dust_generation->moderate_risk_ppe Low high_risk_ppe Full Protection: - Standard PPE - Half/Full-face Respirator - Face Shield dust_generation->high_risk_ppe High

PPE Selection Flowchart

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Procedures
  • Preparation: Before handling the compound, ensure that a safety shower and eyewash station are readily accessible. Designate a specific area for handling this chemical and ensure it is clean and uncluttered.

  • Engineering Controls: All manipulations of the solid compound that could generate dust should be performed in a certified chemical fume hood or a ventilated balance enclosure.

  • Weighing and Transfer: Use a spatula to handle the solid. Avoid scooping or pouring in a manner that creates airborne dust. If possible, dissolve the compound in a suitable solvent within the fume hood to minimize dust exposure during subsequent steps.

  • Personal Hygiene: Wash your hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[2]

Spill and Emergency Procedures
  • Minor Spills (Solid):

    • Evacuate the immediate area.

    • Wearing the appropriate PPE (including respiratory protection), gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep the material into a labeled waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][3]

    • Remove contaminated clothing while under the safety shower.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][3]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.

    • If breathing is difficult, administer oxygen.

    • Seek immediate medical attention.[2][3]

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.[2]

Disposal Plan

All waste containing 2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Container Labeling: The label should include the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.

  • Disposal: Follow your institution's guidelines for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain.

By adhering to these protocols and maintaining a vigilant approach to safety, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.

References

  • NextSDS. 2-[2-(trifluoromethyl)phenyl]propanoic acid — Chemical Substance Information. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。